Product packaging for 2',5-Difluoro-2'-deoxycytidine(Cat. No.:CAS No. 581772-30-7)

2',5-Difluoro-2'-deoxycytidine

Cat. No.: B12298895
CAS No.: 581772-30-7
M. Wt: 263.20 g/mol
InChI Key: OCMREAUZQAIMOT-UAKXSSHOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2',5-Difluoro-2'-deoxycytidine is a useful research compound. Its molecular formula is C9H11F2N3O4 and its molecular weight is 263.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11F2N3O4 B12298895 2',5-Difluoro-2'-deoxycytidine CAS No. 581772-30-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

581772-30-7

Molecular Formula

C9H11F2N3O4

Molecular Weight

263.20 g/mol

IUPAC Name

4-amino-5-fluoro-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11F2N3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5-,6-,8-/m1/s1

InChI Key

OCMREAUZQAIMOT-UAKXSSHOSA-N

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)N)F

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2',2'-Difluoro-2'-deoxycytidine (Gemcitabine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2',2'-difluoro-2'-deoxycytidine, commonly known as gemcitabine. As a cornerstone of chemotherapy regimens for a variety of solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers, a thorough understanding of its molecular pharmacology is critical for ongoing research and drug development. This document details the cellular uptake, metabolic activation, and the dual cytotoxic effects of gemcitabine, namely the inhibition of ribonucleotide reductase and the masked chain termination of DNA synthesis. Furthermore, this guide delves into the impact of gemcitabine on DNA repair mechanisms and its emerging role in epigenetic modulation. Included are summaries of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the critical pathways and workflows to facilitate a deeper understanding of this potent antimetabolite. While the user's query specified 2',5'-difluoro-2'-deoxycytidine, the vast body of scientific literature points to 2',2'-difluoro-2'-deoxycytidine (gemcitabine) as the clinically relevant and extensively studied isomer. This guide will focus on gemcitabine, with a comparative section on the distinct mechanism of 5-fluoro-2'-deoxycytidine to provide a broader context of fluorinated nucleoside analogs in oncology.

Introduction

Gemcitabine (dFdC) is a synthetic pyrimidine nucleoside analog of deoxycytidine, distinguished by the substitution of two fluorine atoms at the 2' position of the deoxyribose sugar.[1][2] This structural modification is key to its anticancer activity. Gemcitabine is a prodrug that, upon cellular uptake, undergoes intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[3][4] These active forms exert their cytotoxic effects through a dual mechanism: the inhibition of ribonucleotide reductase (RNR) by dFdCDP and the incorporation of dFdCTP into DNA, leading to "masked chain termination" and the inhibition of DNA synthesis.[1][5] The complex interplay of these actions results in cell cycle arrest, primarily at the G1/S phase boundary, and the induction of apoptosis.[3]

Cellular Uptake and Metabolism

The journey of gemcitabine from administration to cytotoxic activity is a multi-step process involving cellular transport and metabolic activation.

Cellular Transport

As a hydrophilic molecule, gemcitabine requires specific transporters to cross the cell membrane. The primary mediators of gemcitabine uptake are human equilibrative nucleoside transporters (hENTs), particularly hENT1, and to a lesser extent, human concentrative nucleoside transporters (hCNTs).[6][7] The expression levels of these transporters on cancer cells can significantly influence the intracellular concentration of gemcitabine and, consequently, its therapeutic efficacy.[6]

Metabolic Activation and Inactivation

Once inside the cell, gemcitabine is sequentially phosphorylated by a series of kinases to its active forms.[4]

  • Monophosphorylation: Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting gemcitabine to gemcitabine monophosphate (dFdCMP).[4]

  • Diphosphorylation: UMP/CMP kinase (CMPK1) further phosphorylates dFdCMP to gemcitabine diphosphate (dFdCDP).[4]

  • Triphosphorylation: Nucleoside diphosphate kinase (NDPK) completes the activation by converting dFdCDP to the active gemcitabine triphosphate (dFdCTP).[4]

Conversely, gemcitabine can be inactivated through deamination by cytidine deaminase (CDA) to form the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[3][4] This inactivation can occur both intracellularly and in the plasma, contributing to the drug's short half-life.[7]

cluster_intracellular Intracellular Space Gemcitabine_ext Gemcitabine (dFdC) Gemcitabine_int Gemcitabine (dFdC) Gemcitabine_ext->Gemcitabine_int hENT1, hCNT dFdCMP dFdCMP Gemcitabine_int->dFdCMP dCK dFdU Inactive Metabolite (dFdU) Gemcitabine_int->dFdU CDA dFdCDP dFdCDP dFdCMP->dFdCDP CMPK1 dFdCTP dFdCTP dFdCDP->dFdCTP NDPK

Figure 1: Cellular uptake and metabolic pathway of Gemcitabine.

Dual Mechanism of Action

The anticancer effects of gemcitabine are primarily attributed to two distinct but interconnected mechanisms mediated by its active metabolites, dFdCDP and dFdCTP.

Inhibition of Ribonucleotide Reductase (RNR)

Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR).[2][8] RNR is a crucial enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the building blocks for DNA synthesis.[2] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, particularly deoxycytidine triphosphate (dCTP).[2] This depletion has a self-potentiating effect, as lower levels of dCTP reduce the competition for dFdCTP to be incorporated into DNA.[3]

Masked Chain Termination of DNA Synthesis

Gemcitabine triphosphate (dFdCTP) acts as a fraudulent nucleotide, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases.[2][5] Once dFdCTP is incorporated, a phenomenon known as "masked chain termination" occurs.[1][5] Unlike other nucleoside analogs that cause immediate chain termination, the unique stereochemistry of gemcitabine allows for the addition of one more nucleotide after its incorporation.[5] This "masking" prevents the proofreading exonuclease activity of DNA polymerases from recognizing and excising the fraudulent gemcitabine nucleotide.[5] The presence of the incorporated gemcitabine ultimately halts further DNA elongation, leading to irreparable DNA damage and the induction of apoptosis.[1]

cluster_pathway Gemcitabine's Dual Mechanism of Action dFdCDP Gemcitabine Diphosphate (dFdCDP) RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibits dNTPs Deoxyribonucleotide Pool (dNTPs) RNR->dNTPs Produces dCTP dCTP Depletion dNTPs->dCTP DNA_Synthesis DNA Synthesis dCTP->DNA_Synthesis Required for dFdCTP Gemcitabine Triphosphate (dFdCTP) DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Competes with dCTP for DNA_Polymerase->DNA_Synthesis Mediates Masked_Termination Masked Chain Termination DNA_Synthesis->Masked_Termination Incorporation of dFdCTP leads to Apoptosis Apoptosis Masked_Termination->Apoptosis Induces

Figure 2: Dual mechanism of action of Gemcitabine.

Impact on DNA Repair and Epigenetics

Beyond its direct effects on DNA synthesis, gemcitabine also interferes with DNA repair processes. The presence of gemcitabine in DNA can inhibit the repair of DNA lesions induced by other chemotherapeutic agents, such as cisplatin, which may contribute to the synergistic effects observed in combination therapies.[9]

Recent studies have also suggested an epigenetic role for gemcitabine. It has been shown to inhibit DNA methyltransferases (DNMTs), enzymes that play a crucial role in gene silencing.[10] By inhibiting DNMTs, gemcitabine can lead to the re-expression of tumor suppressor genes, contributing to its anticancer activity.[10]

A Note on 5-Fluoro-2'-deoxycytidine (FdCyd)

While structurally similar to gemcitabine, 5-fluoro-2'-deoxycytidine (FdCyd) exhibits a different primary mechanism of action. FdCyd is a prodrug that is converted intracellularly to 5-fluorouracil (5-FU).[11] 5-FU is then metabolized to several active compounds, including 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase.[12][13] This inhibition leads to a depletion of thymidine, a necessary component of DNA, thereby halting DNA synthesis.[13] Additionally, FdCyd itself has been identified as a DNA methyltransferase (DNMT) inhibitor.[8][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of gemcitabine and 5-fluoro-2'-deoxycytidine.

Table 1: In Vitro Cytotoxicity of Gemcitabine (IC50 Values)
Cell LineCancer TypeIC50 (nM)Reference
MIA PaCa-2Pancreatic Cancer25.00 ± 0.47[14]
PANC-1Pancreatic Cancer48.55 ± 2.30[14]
293Embryonic Kidney48.82 ± 3.27[14]
BxPC-3Pancreatic Cancer<1000[15]
AsPC-1Pancreatic Cancer<1000[15]
SW 1990Pancreatic Cancer>1000[15]
SU86.86Pancreatic Cancer>1000[15]
Table 2: Clinical Efficacy of Gemcitabine in Pancreatic Cancer
StudyTreatment ArmNumber of PatientsMedian Overall Survival (months)1-Year Survival Rate (%)Overall Response Rate (%)Reference
Burris et al., 1997Gemcitabine635.65185.4[5]
Burris et al., 19975-FU634.4120[5]
Heinemann et al., 2006 (Meta-analysis)Gemcitabine + Capecitabine1829---[16]
Heinemann et al., 2006 (Meta-analysis)Gemcitabine Monotherapy1829---[16]
Jameson et al., 2020Gemcitabine + nab-Paclitaxel + Cisplatin2516.46471[17]
Table 3: Clinical Efficacy of Gemcitabine in Non-Small Cell Lung Cancer (NSCLC)
StudyPatient PopulationTreatment ArmMedian Progression-Free Survival (months)Median Overall Survival (months)Reference
Shepherd et al., 2000PS 2Gemcitabine2.54.8[1]
Crinò et al., 1999Platinum-pretreatedGemcitabine4.18.6[2]
Gridelli et al., 2004PS 2Gemcitabine vs Gemcitabine + Carboplatin2.7 vs 3.85.1 vs 6.7[18]
Scagliotti et al., 2008Chemotherapy-naïveGemcitabine + Cisplatin4.7 (adenocarcinoma), 5.5 (squamous)10.4 (adenocarcinoma), 10.8 (squamous)[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of Gemcitabine Incorporation into DNA by LC-MS/MS

Objective: To directly measure the amount of gemcitabine incorporated into cellular DNA.

Methodology: [3][12][19]

  • DNA Isolation: Isolate genomic DNA from cells or tissues using a standard DNA extraction kit. Quantify the DNA concentration.

  • Enzymatic Hydrolysis:

    • To approximately 25 µg of DNA, add a solution containing nuclease P1 and incubate at 37°C for 16-24 hours to digest the DNA into deoxynucleoside monophosphates.

    • Add alkaline phosphatase and continue incubation at 37°C for 2-4 hours to dephosphorylate the mononucleotides to deoxynucleosides.

  • Sample Preparation:

    • Add a stable isotope-labeled internal standard for both gemcitabine (dFdC) and a reference nucleoside (e.g., deoxyguanosine, dG).

    • Precipitate proteins by adding a solvent like acetonitrile, centrifuge, and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

    • Separate the nucleosides using a suitable C18 column with an appropriate gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify dFdC and dG using selected reaction monitoring (SRM) in positive ion mode.

  • Data Analysis:

    • Calculate the concentration of dFdC and dG in the sample based on the peak area ratios relative to their respective internal standards.

    • Normalize the amount of dFdC to the amount of dG to account for variations in DNA input and hydrolysis efficiency. The results are typically expressed as pg of dFdC per µg of dG.[19]

cluster_workflow Workflow for Quantifying Gemcitabine Incorporation into DNA DNA_Isolation DNA Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) DNA_Isolation->Enzymatic_Hydrolysis Sample_Preparation Sample Preparation (Internal Standards, Protein Precipitation) Enzymatic_Hydrolysis->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Data_Analysis Data Analysis (Normalization to dG) LC_MS_MS->Data_Analysis

Figure 3: Experimental workflow for DNA incorporation assay.

Ribonucleotide Reductase (RNR) Activity Assay

Objective: To measure the enzymatic activity of RNR and its inhibition by compounds like gemcitabine diphosphate.

Methodology: [20][21][22][23][24]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., HEPES), magnesium chloride, ATP (as an allosteric activator), a reducing agent (e.g., dithiothreitol or a thioredoxin/thioredoxin reductase system), and the RNR enzyme preparation.

  • Initiation of Reaction: Initiate the reaction by adding the ribonucleoside diphosphate substrate (e.g., CDP, labeled with a radioisotope like ³H or ¹⁴C).

  • Time-Course Sampling: At specific time intervals, take aliquots of the reaction mixture and quench the reaction, for example, by adding perchloric acid or by heat inactivation.

  • Separation of Substrate and Product: Separate the unreacted ribonucleoside diphosphate from the newly formed deoxyribonucleoside diphosphate product. This can be achieved by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of product formed. For radiolabeled substrates, this can be done by scintillation counting of the product spots from the TLC plate or the collected HPLC fractions. For non-radioactive methods, LC-MS/MS can be used to quantify the product.

  • Data Analysis: Calculate the rate of the reaction (enzyme activity) from the amount of product formed over time. For inhibitor studies, perform the assay in the presence of varying concentrations of the inhibitor (e.g., dFdCDP) to determine the IC50 value.

DNA Methyltransferase (DNMT) Activity/Inhibition Assay

Objective: To measure the activity of DNMT enzymes and their inhibition by compounds like 5-fluoro-2'-deoxycytidine.

Methodology: [25][26][27][28][29]

  • Assay Plate Preparation: Use a microplate with wells coated with a synthetic DNA substrate containing CpG dinucleotides.

  • Reaction Setup: In each well, add the DNMT enzyme source (e.g., nuclear extract or purified DNMT), the methyl donor S-adenosylmethionine (SAM), and the assay buffer. For inhibition studies, also add the test compound at various concentrations.

  • Methylation Reaction: Incubate the plate at 37°C to allow the DNMTs to methylate the DNA substrate.

  • Detection of Methylation:

    • Wash the wells to remove unreacted components.

    • Add a primary antibody that specifically recognizes 5-methylcytosine.

    • Incubate to allow the antibody to bind to the methylated DNA.

    • Wash away the unbound primary antibody.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

    • Incubate to allow the secondary antibody to bind to the primary antibody.

  • Signal Generation and Measurement:

    • Wash away the unbound secondary antibody.

    • Add a substrate for the enzyme on the secondary antibody that produces a colorimetric or fluorometric signal.

    • Measure the signal using a microplate reader.

  • Data Analysis: The intensity of the signal is proportional to the amount of DNA methylation, and thus to the DNMT activity. For inhibition assays, calculate the percentage of inhibition at each concentration of the test compound to determine the IC50 value.

Conclusion

Gemcitabine remains a critical therapeutic agent in the treatment of various cancers. Its efficacy stems from a well-defined dual mechanism of action involving the inhibition of ribonucleotide reductase and the masked chain termination of DNA synthesis, both of which are consequences of its unique difluorinated structure. The ongoing research into its effects on DNA repair and epigenetic modifications continues to uncover new facets of its activity and potential for synergistic combination therapies. This technical guide provides a foundational understanding of the molecular pharmacology of gemcitabine, intended to support the efforts of researchers and drug development professionals in the continuous quest for more effective cancer treatments.

References

An In-depth Technical Guide to the Synthesis of 2',5'-Difluoro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2',5'-Difluoro-2'-deoxycytidine, a crucial nucleoside analog in pharmaceutical research. The following sections detail the core synthetic strategies, experimental protocols, and quantitative data to facilitate replication and further development.

Core Synthesis Pathways

The synthesis of 2',5'-Difluoro-2'-deoxycytidine, also known as Gemcitabine, typically involves multi-step processes commencing from readily available carbohydrate precursors. Two primary strategies have been prominently described in the literature, each involving the formation of a protected difluororibofuranose intermediate followed by glycosylation with a protected cytosine base and subsequent deprotection.

A common approach starts with D-ribose or a related lactol compound, which undergoes a series of reactions to introduce the difluoro functionality at the 2' position and appropriate protecting groups. A key intermediate in one patented method is 2-(2'-deoxy-2',2'-difluoro-D-ribofuranosyl)-1-methylpyridinium para-toluenesulfonate. This intermediate is then coupled with a protected cytosine derivative. The final steps of the synthesis involve the removal of the protecting groups to yield the target molecule.[1]

Another documented pathway initiates with D-ribosomal acid. This route proceeds through several key intermediates, including methyl-3,5-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-β-D-nucleoside and 3,5-O-dibenzyl-2,2-difluoro-β-D-cytidine, before the final deprotection steps.[2]

The choice of protecting groups for the hydroxyl and amino functionalities is critical to the success of the synthesis, influencing reaction yields and the purity of the final product. Common protecting groups include benzoyl, phenylbenzoyl, and silyl ethers for the hydroxyl groups, and benzoyl or other suitable groups for the exocyclic amine of cytosine.

Below is a generalized workflow illustrating a common synthetic approach:

Synthesis_Workflow Start Starting Material (e.g., D-Ribose derivative) Protection Protection of Hydroxyl Groups Start->Protection Fluorination Introduction of 2',2'-Difluoro Group Protection->Fluorination Intermediate Formation of Glycosyl Donor Fluorination->Intermediate Glycosylation Coupling with Protected Cytosine Intermediate->Glycosylation Deprotection Removal of Protecting Groups Glycosylation->Deprotection Final_Product 2',5'-Difluoro-2'-deoxycytidine Deprotection->Final_Product

Figure 1: Generalized workflow for the synthesis of 2',5'-Difluoro-2'-deoxycytidine.

Detailed Synthesis Pathway and Intermediates

A more detailed representation of a synthetic pathway, starting from a protected lactol, is outlined below. This pathway highlights the key transformations and intermediates involved in the synthesis.

Detailed_Synthesis_Pathway cluster_start Starting Material cluster_activation Activation of Anomeric Center cluster_glycosylation Glycosylation cluster_final Final Product Lactol Lactol Compound Formula: (6) Intermediate1 2-(2'-deoxy-2',2'-difluoro-D-ribofuranosyl)- 1-methylpyridinium para-toluenesulfonate Formula: (3) Lactol->Intermediate1 Reaction with (5) Activation_reagent { 2-Fluoro-1-methylpyridinium para-toluenesulfonate | Formula: (5)} Intermediate2 Protected Nucleoside Formula: (2) Intermediate1->Intermediate2 Coupling with (4) Nucleobase { Protected Cytosine | Formula: (4)} Nucleobase->Intermediate2 Final_Product { 2',5'-Difluoro-2'-deoxycytidine | Formula: (1)} Intermediate2->Final_Product Deprotection

Figure 2: Key intermediates in a synthesis pathway starting from a lactol compound.

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of 2',5'-Difluoro-2'-deoxycytidine, compiled from various sources.

Protocol 1: Synthesis of 2'-deoxy-2',2'-difluoro-D-ribofuranosyl-3,5-di-(4-phenyl)benzoyl-1β-diphenylphosphate
  • Step 1: Benzoylation

    • Dissolve 13g of 2'-deoxy-2',2'-difluoro-D-ribofuranosyl-3,5-di-(4-phenyl)benzoate in a mixture of 130 ml of toluene and 100 ml of dichloromethane.

    • Add 5.1 ml of triethylamine to the solution.

    • Add 7.6 ml of diphenyl chlorophosphate dropwise at room temperature.

    • Stir the reaction mixture for 5 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting solid in 130 ml of dichloromethane and wash with 65 ml of 1N HCl.

    • Separate the organic layer and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over magnesium sulfate and filter.[3]

  • Step 2: Bromination

    • To 83.2 ml of 30% HBr in acetic acid, add 13 g of the product from Step 1.

    • React the mixture at room temperature for 7 hours.

    • Slowly add 50 ml of ice water to the reaction solution to precipitate a solid.

    • Filter the solid, which is a mixture of α- and β-bromo anomers.

    • Recrystallize the α-bromo compound selectively from ethanol to obtain the desired product.[3]

Protocol 2: Deprotection of 3,5-O-dibenzyl-2,2-difluoro-β-D-cytidine
  • Dissolve 2.215 grams (5 mmol) of 3,5-O-dibenzyl-2,2-difluoro-β-D-cytidine in 50 ml of methanol.

  • Add 5% Pd/C as a catalyst.

  • Carry out the reaction under a hydrogen atmosphere (1 atm) for 3 hours at 25°C.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the final product, 2'-deoxy-2',2'-difluoro-cytidine.[2]

Quantitative Data

The following tables summarize the quantitative data reported for various steps in the synthesis of 2',5'-Difluoro-2'-deoxycytidine.

StepStarting MaterialReagentsSolvent(s)YieldPurityReference
Bromination 2'-deoxy-2',2'-difluoro-D-ribofuranosyl-3,5-di-(4-phenyl)benzoyl-1β-diphenylphosphate30% HBr/acetic acidAcetic acid83%-[3]
Final Product Recrystallization α/β anomer mixture of 2'-deoxy-2',2'-difluorocytidineWaterWater>70%>99.8%[3]
Deprotection (Hydrogenation) 3,5-O-dibenzyl-2,2-difluoro-β-D-cytidineH₂, 5% Pd/CMethanol--[2]

Note: "-" indicates data not specified in the cited source.

Logical Relationship of Synthesis Steps

The logical progression of the synthesis involves a series of protection, functional group transformation, and purification steps. The following diagram illustrates the logical flow from the starting material to the final API (Active Pharmaceutical Ingredient).

Logical_Flow Start Select Starting Material (e.g., Lactol) Protect Protect Reactive Groups Start->Protect Activate Activate Anomeric Carbon Protect->Activate Couple Glycosidic Bond Formation Activate->Couple Deprotect Remove Protecting Groups Couple->Deprotect Purify Purify Final Product (e.g., Recrystallization) Deprotect->Purify API Active Pharmaceutical Ingredient Purify->API

Figure 3: Logical flow of the synthesis and purification process.

This guide provides a foundational understanding of the synthesis of 2',5'-Difluoro-2'-deoxycytidine. For further details, researchers are encouraged to consult the primary literature and patents cited. The provided protocols and data serve as a valuable resource for the development and optimization of synthetic routes to this important pharmaceutical compound.

References

A Comprehensive Technical Guide on the Physicochemical Properties of 2',5'-Difluoro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the known physicochemical properties, biological activity, and relevant experimental methodologies for 2',5'-Difluoro-2'-deoxycytidine. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the fields of virology and oncology.

Core Physicochemical Properties

2',5'-Difluoro-2'-deoxycytidine is a synthetic fluorinated nucleoside analog. While extensive experimental data on some of its physical properties are not widely published, key identifying and structural information has been established.

Table 1: Summary of Physicochemical Data for 2',5'-Difluoro-2'-deoxycytidine

PropertyValueSource(s)
CAS Number 581772-30-7[1][2][3]
Molecular Formula C₉H₁₁F₂N₃O₄[1][3]
Molecular Weight 263.20 g/mol [1][3]
Purity ≥98% (as reported by commercial suppliers)[2]
Appearance White to off-white crystalline powder (inferred from analogs)[4][5]
Solubility Data not available. Expected to have some solubility in water and polar organic solvents like DMSO and Methanol, similar to other deoxycytidine analogs.[6][7]
Melting Point Data not available.
pKa Data not available.
LogP Data not available.

Biological Activity and Mechanism of Action

2',5'-Difluoro-2'-deoxycytidine is recognized for its potent antiviral activity, specifically against the Hepatitis C Virus (HCV).[8] Like many nucleoside analogs, its mechanism of action is predicated on its intracellular conversion to a pharmacologically active triphosphate form.

The proposed metabolic activation pathway is as follows:

  • Cellular Uptake: The parent nucleoside, 2',5'-Difluoro-2'-deoxycytidine, is transported into the host cell.

  • Phosphorylation Cascade: Inside the cell, host cell kinases sequentially phosphorylate the compound. It is first converted to its 5'-monophosphate form, then to the 5'-diphosphate, and finally to the active 2',5'-Difluoro-2'-deoxycytidine 5'-triphosphate (2',5'-dFdCTP).

  • Inhibition of Viral Replication: The active triphosphate metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for HCV replication. It mimics the natural substrate, deoxycytidine triphosphate (dCTP), and upon incorporation into the growing viral RNA strand, it can lead to chain termination, thereby halting viral replication.

This mechanism is analogous to that of other fluorinated nucleoside analogs, such as 2',2'-difluoro-2'-deoxycytidine (Gemcitabine), which becomes incorporated into DNA and inhibits DNA synthesis.[9][10]

Metabolic_Activation dFdCTP dFdCTP RdRp RdRp dFdCTP->RdRp Inhibits Replication Replication RdRp->Replication transport Cellular Uptake dFdC dFdC transport->dFdC

Caption: Standard workflow for the purity analysis of a nucleoside analog by RP-HPLC.

References

An In-Depth Technical Guide to Fluorinated Deoxycytidine Analogs as Nucleoside Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated nucleoside analogs represent a cornerstone in the development of antiviral and anticancer therapeutics. By mimicking endogenous nucleosides, these compounds integrate into cellular metabolic pathways, primarily targeting DNA and RNA synthesis to exert their cytotoxic or antiviral effects. This technical guide provides a comprehensive overview of fluorinated 2'-deoxycytidine analogs, with a primary focus on the well-characterized and clinically significant compounds: 2',2'-difluoro-2'-deoxycytidine (gemcitabine) and 5-fluoro-2'-deoxycytidine. Due to a significant lack of published data on 2',5'-difluoro-2'-deoxycytidine, this document will leverage the extensive research on its isomers to provide a foundational understanding of the structure-activity relationships and mechanisms of action for this class of molecules. This guide details their mechanisms of action, summarizes key preclinical and clinical data in structured tables, provides detailed experimental protocols for their evaluation, and visualizes critical pathways and workflows using Graphviz diagrams.

Introduction to Fluorinated Deoxycytidine Analogs

The strategic placement of fluorine atoms on the deoxycytidine scaffold dramatically alters the molecule's electronic properties and metabolic stability, leading to potent biological activity. The electron-withdrawing nature of fluorine can influence the glycosidic bond stability and the acidity of nearby protons, affecting enzyme-substrate interactions. This guide will focus on two key analogs:

  • 2',2'-Difluoro-2'-deoxycytidine (Gemcitabine): A widely used chemotherapeutic agent, gemcitabine is a pro-drug that, once activated, inhibits DNA synthesis and induces apoptosis.

  • 5-Fluoro-2'-deoxycytidine (FdCyd): An inhibitor of DNA methyltransferase (DNMT), this analog acts epigenetically to reactivate silenced tumor suppressor genes.

While the specific isomer 2',5'-difluoro-2'-deoxycytidine is the titular topic, a thorough review of scientific literature reveals a significant lack of specific research on this compound. Therefore, the data and mechanisms of gemcitabine and 5-fluoro-2'-deoxycytidine will be presented as the primary models for understanding the potential of this class of compounds.

Mechanism of Action

The primary mechanism of action for fluorinated deoxycytidine analogs is the disruption of DNA synthesis and function. However, the precise pathway depends on the position of the fluorine substitutions.

Inhibition of DNA Synthesis by 2',2'-Difluoro-2'-deoxycytidine (Gemcitabine)

Gemcitabine exerts its cytotoxic effects through a multi-faceted inhibition of DNA replication. After cellular uptake, it is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.

  • dFdCDP inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA synthesis.

  • dFdCTP competes with the natural nucleotide dCTP for incorporation into the growing DNA strand by DNA polymerases.[1] After the incorporation of one dFdCMP residue, the DNA polymerase adds one more deoxynucleotide before DNA synthesis is halted.[1] This "masked chain termination" makes it difficult for exonuclease proofreading enzymes to remove the analog, leading to stalled replication forks and the induction of apoptosis.[1]

Gemcitabine_Mechanism Gemcitabine Gemcitabine (dFdC) dFdCMP dFdCMP Gemcitabine->dFdCMP  Deoxycytidine  Kinase (dCK) dFdCDP dFdCDP dFdCMP->dFdCDP  Nucleoside  Monophosphate  Kinase (NMPK) dFdCTP dFdCTP dFdCDP->dFdCTP  Nucleoside  Diphosphate  Kinase (NDPK) RNR Ribonucleotide Reductase dFdCDP->RNR Inhibits DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Competes with dCTP for incorporation dNTPs dNTP Pool RNR->dNTPs Produces DNA DNA Strand DNA_Polymerase->DNA Incorporation Apoptosis Apoptosis DNA->Apoptosis Masked Chain Termination Leads to dCK dCK NMPK NMPK NDPK NDPK FdCyd_Mechanism FdCyd 5-Fluoro-2'-deoxycytidine (FdCyd) FdCyd_TP FdCyd-TP FdCyd->FdCyd_TP Phosphorylation DNA DNA FdCyd_TP->DNA Incorporation Incorporated_DNA FdCyd Incorporated into DNA DNA->Incorporated_DNA Trapped_DNMT Covalently Trapped DNMT Incorporated_DNA->Trapped_DNMT DNMT DNA Methyltransferase (DNMT) DNMT->Trapped_DNMT Trapping Hypomethylation Global DNA Hypomethylation Trapped_DNMT->Hypomethylation Leads to TSG_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->TSG_Reactivation Apoptosis Apoptosis TSG_Reactivation->Apoptosis MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate (e.g., 5,000 cells/well) start->seed_cells incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 add_drug Add serial dilutions of fluorinated deoxycytidine analog incubate1->add_drug incubate2 Incubate for desired exposure time (e.g., 24, 48, or 72h) add_drug->incubate2 add_mtt Add MTT reagent (e.g., 0.5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 2-4h at 37°C (Formazan crystal formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and determine IC50 read_absorbance->analyze end End analyze->end

References

An In-depth Technical Guide to the Intracellular Metabolic Pathway of 2',5'-Difluoro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Difluoro-2'-deoxycytidine (dFdC), also known as gemcitabine, is a nucleoside analog with significant antineoplastic activity.[1] It is classified as an antimetabolite and is a prodrug, meaning it requires intracellular activation to exert its cytotoxic effects.[2] This guide provides a detailed overview of the metabolic pathway of dFdC, its mechanism of action, and the experimental protocols used to elucidate these processes. The information is intended for professionals in the fields of cancer research, pharmacology, and drug development.

Metabolic Activation of dFdC

The intracellular activation of dFdC is a multi-step phosphorylation process initiated by deoxycytidine kinase (dCK), the rate-limiting enzyme in this pathway.[2][3] This process converts dFdC into its active mono-, di-, and triphosphate forms.

  • Step 1: Monophosphorylation: dFdC is first phosphorylated by deoxycytidine kinase (dCK) to form 2',5'-difluoro-2'-deoxycytidine-5'-monophosphate (dFdCMP).[2]

  • Step 2: Diphosphorylation: dFdCMP is subsequently phosphorylated by deoxycytidylate kinase to yield 2',5'-difluoro-2'-deoxycytidine-5'-diphosphate (dFdCDP).

  • Step 3: Triphosphorylation: Finally, dFdCDP is converted to the active triphosphate form, 2',5'-difluoro-2'-deoxycytidine-5'-triphosphate (dFdCTP), by nucleoside diphosphate kinase.[1]

The accumulation of dFdCTP within the cell is a critical determinant of its cytotoxic potential.[1] The half-life of intracellular dFdCTP is notably long, exceeding 12 hours in HT-29 human colon carcinoma cells.[1]

Metabolic Activation of dFdC cluster_key Key dFdC dFdC (Gemcitabine) dFdCMP dFdCMP dFdC->dFdCMP Deoxycytidine Kinase (dCK) dFdCDP dFdCDP dFdCMP->dFdCDP Deoxycytidylate Kinase dFdCTP dFdCTP dFdCDP->dFdCTP Nucleoside Diphosphate Kinase Prodrug Prodrug Active Metabolites Active Metabolites

Metabolic activation pathway of 2',5'-Difluoro-2'-deoxycytidine (dFdC).

Mechanism of Action

The cytotoxic effects of dFdC are mediated by its active metabolites, dFdCDP and dFdCTP, which interfere with DNA synthesis and function through multiple mechanisms.

  • Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[4] This enzyme is crucial for the de novo synthesis of deoxyribonucleotides required for DNA replication and repair. Inhibition of RNR by dFdCDP leads to a depletion of the intracellular pool of deoxynucleoside triphosphates (dNTPs), particularly dCTP, dATP, and dGTP.[1][4]

  • Incorporation into DNA: The triphosphate metabolite, dFdCTP, acts as a substrate for DNA polymerases and is incorporated into the growing DNA strand.[5][6] This incorporation is a key event in dFdC-induced cytotoxicity.[7]

  • Masked Chain Termination: After the incorporation of dFdCMP into the DNA strand, DNA polymerases can add one more deoxynucleotide before DNA synthesis is halted.[5][6] This phenomenon, known as "masked chain termination," makes it difficult for exonucleases to remove the incorporated dFdCMP, leading to persistent DNA damage.[5]

Mechanism of Action of dFdC Metabolites dFdCDP dFdCDP RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibits dFdCTP dFdCTP DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Competes with dCTP dNTP_pool dNTP Pool (dATP, dGTP, dCTP, dTTP) RNR->dNTP_pool Produces dNTP_pool->DNA_Polymerase Substrates DNA_Strand Growing DNA Strand DNA_Polymerase->DNA_Strand Incorporates dFdCMP DNA_Damage DNA Damage & Chain Termination DNA_Strand->DNA_Damage Leads to

Dual mechanisms of action of dFdC's active metabolites.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism and activity of dFdC.

Table 1: Inhibition of Ribonucleotide Reductase by dFdC Metabolites

Cell LineMetaboliteIC50 for RNR InhibitionReference
CCRF-CEMdFdCDP0.3 µM (in situ)[4]
Partially PurifieddFdCDP4 µM[4]

Table 2: Effects of dFdC on Deoxynucleoside Triphosphate (dNTP) Pools

Cell LinedFdC ConcentrationTreatment DurationEffect on dNTP PoolsReference
CCRF-CEM0.1 µM2 hoursReduction of dCTP, dATP, dGTP, dTTP[4]
HT-2930 nM4 hours>80% decrease in dATP[1]

Table 3: Kinetic Parameters for dFdCTP Incorporation by DNA Polymerases

DNA PolymeraseApparent Ki for dFdCTPKm Ratio (dFdCTP/dCTP)Reference
DNA Polymerase α11.2 µM21.8[5][6]
DNA Polymerase ε14.4 µM22.9[5][6]

Experimental Protocols

Analysis of Intracellular dFdC Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the general steps for quantifying intracellular levels of dFdC and its phosphorylated metabolites.

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of dFdC for specified time periods.

  • Cell Lysis and Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a cold extraction solution (e.g., 0.4 M perchloric acid or 60% methanol).

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cellular debris.

  • Neutralization (for acid extractions): Neutralize the supernatant with a solution like potassium hydroxide.

  • HPLC Analysis:

    • Inject the neutralized supernatant onto a strong anion-exchange (SAX) HPLC column.

    • Elute the metabolites using a gradient of a suitable buffer (e.g., ammonium phosphate).

    • Detect the metabolites using a UV detector at an appropriate wavelength (e.g., 273 nm).

    • Quantify the peaks by comparing their areas to those of known standards for dFdC, dFdCMP, dFdCDP, and dFdCTP.

HPLC Analysis Workflow Start Start: Cell Culture Treatment Treat with dFdC Start->Treatment Wash Wash with Ice-Cold PBS Treatment->Wash Lyse Lyse Cells & Extract Metabolites Wash->Lyse Centrifuge Centrifuge to Pellet Debris Lyse->Centrifuge Neutralize Neutralize Supernatant Centrifuge->Neutralize HPLC Inject onto HPLC-SAX Column Neutralize->HPLC Analyze Analyze Data & Quantify Metabolites HPLC->Analyze End End Analyze->End

Workflow for HPLC analysis of intracellular dFdC metabolites.
In Situ Ribonucleotide Reductase Activity Assay

This assay measures the activity of RNR in whole cells by tracking the conversion of a labeled precursor into a deoxyribonucleotide.

  • Cell Culture and Pre-treatment: Culture cells and pre-treat with dFdC for a specified duration to allow for the accumulation of dFdCDP.

  • Labeling: Add a radiolabeled precursor, such as [5-³H]cytidine, to the cell culture medium.

  • Incubation: Incubate the cells for a defined period to allow for the conversion of the labeled cytidine into dCTP via the action of RNR.

  • Extraction and Separation:

    • Terminate the reaction and extract the acid-soluble nucleotides as described in the HPLC protocol.

    • Separate the ribonucleotides from the deoxyribonucleotides using a method like boronate affinity chromatography or HPLC.

  • Quantification: Measure the radioactivity in the dCTP fraction using liquid scintillation counting. The amount of radioactivity is proportional to the in situ RNR activity.

Conclusion

The metabolic activation of 2',5'-Difluoro-2'-deoxycytidine is a critical prerequisite for its anticancer activity. The intracellular conversion of dFdC to its di- and triphosphate metabolites leads to a dual mechanism of action involving the potent inhibition of ribonucleotide reductase and the incorporation into DNA, ultimately causing cell death. A thorough understanding of this metabolic pathway and the associated quantitative parameters is essential for optimizing the therapeutic use of dFdC and for the development of novel nucleoside analogs with improved efficacy and selectivity. The experimental protocols provided herein serve as a foundation for researchers investigating the intricate cellular processing of this important chemotherapeutic agent.

References

Methodological & Application

Application Notes and Protocols for 2',5'-Difluoro-2'-deoxycytidine (dFdC) Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Difluoro-2'-deoxycytidine (dFdC), widely known as Gemcitabine, is a synthetic pyrimidine nucleoside analogue of deoxycytidine. It is a cornerstone of chemotherapy regimens for a variety of solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers. The cytotoxic effects of dFdC are primarily attributed to its ability to inhibit DNA synthesis and repair. These application notes provide detailed protocols for key assays to investigate the mechanism of action and efficacy of dFdC and other nucleoside analogues in a research and drug development setting.

Mechanism of Action

Upon cellular uptake, dFdC is phosphorylated by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. These active metabolites exert their cytotoxic effects through two primary mechanisms:

  • Inhibition of Ribonucleotide Reductase (RNR): dFdCDP is a potent inhibitor of RNR, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are essential for DNA synthesis and repair. This inhibition leads to a depletion of the intracellular pool of deoxyribonucleotides, particularly dCTP.[1]

  • Incorporation into DNA and Chain Termination: dFdCTP competes with the natural nucleotide dCTP for incorporation into the growing DNA strand by DNA polymerases. After the incorporation of dFdCTP, only one additional nucleotide can be added before DNA synthesis is halted, a phenomenon known as "masked chain termination."[2] This leads to DNA fragmentation and the induction of apoptosis.

The incorporation of dFdC into DNA also triggers a cellular DNA damage response (DDR). This response involves the activation of complex signaling pathways, primarily mediated by the kinases ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related).[2][3] These pathways attempt to repair the DNA damage but can also lead to cell cycle arrest and apoptosis if the damage is too severe.

Key Assays and Protocols

This section provides detailed protocols for assays crucial for evaluating the efficacy and mechanism of action of dFdC.

Cellular Uptake and Metabolism Assay

Understanding the cellular uptake and subsequent phosphorylation of dFdC is critical for evaluating its therapeutic potential and mechanisms of resistance. This protocol describes a method using radiolabeled dFdC to quantify its intracellular accumulation.

Principle: Cells are incubated with radiolabeled ([³H]) dFdC. After incubation, the cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the amount of dFdC and its metabolites taken up by the cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

  • Preparation of Radiolabeled dFdC: Prepare a working solution of [³H]-dFdC in a transport buffer at the desired concentration (e.g., 50 nM).

  • Incubation: Remove the culture medium and wash the cells with a transport buffer. Add the [³H]-dFdC working solution to each well.

  • Time Points: Incubate the plate at 37°C for various time points (e.g., 2, 4, 8, and 24 hours) to assess uptake over time.

  • Cell Lysis: At each time point, remove the [³H]-dFdC solution and wash the cells with an ice-cold stop solution to halt uptake. Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Quantify the intracellular [³H]-dFdC by comparing the counts per minute (CPM) to a standard curve of known [³H]-dFdC concentrations. Results can be expressed as the percentage of dFdC uptake.[4]

Ribonucleotide Reductase (RNR) Activity Assay

This assay measures the activity of RNR in cell extracts, providing a direct assessment of the inhibitory effect of dFdC diphosphate (dFdCDP). A modern and sensitive method utilizes Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Principle: RNR catalyzes the conversion of ribonucleoside diphosphates (e.g., CDP) to deoxyribonucleoside diphosphates (dCDP). The reaction product, dCDP, is dephosphorylated to deoxycytidine (dC), which is then quantified by LC-MS/MS. The amount of dC produced is directly proportional to the RNR activity.

Protocol:

  • Preparation of Cell Lysate: Prepare a cell lysate from treated and untreated cells.

  • Reaction Master Mix: Prepare a master mix containing the necessary components for the RNR reaction, including a buffer, a reducing agent (e.g., dithiothreitol), an allosteric effector (e.g., ATP), and the substrate (e.g., CDP).

  • Initiation of Reaction: Initiate the reaction by adding the cell lysate to the master mix. For inhibitor studies, pre-incubate the lysate with dFdCDP before adding the substrate.

  • Time Points and Quenching: Take aliquots at various time points (e.g., every 30 seconds for 2 minutes) and stop the reaction by heat inactivation (e.g., 95°C).

  • Dephosphorylation: Add calf intestinal phosphatase (CIP) to the quenched reaction to dephosphorylate the dCDP product to dC.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of dC produced.

  • Data Analysis: Generate a standard curve for dC to calculate the concentration in the samples. RNR activity is expressed as the rate of dC production (e.g., nmol dC/mg protein/min).[5][6][7]

DNA Incorporation Assay

This assay quantifies the amount of dFdC that has been incorporated into the genomic DNA of treated cells. The protocol described here uses LC-MS/MS for sensitive and specific detection.[8][9]

Principle: Genomic DNA is isolated from cells treated with dFdC. The DNA is then enzymatically hydrolyzed to individual deoxynucleosides. The amount of dFdC relative to a stable endogenous deoxynucleoside (e.g., deoxyguanosine, dG) is quantified by LC-MS/MS.

Protocol:

  • Cell Treatment and DNA Isolation: Treat cells with dFdC for the desired time. Harvest the cells and isolate genomic DNA using a standard DNA extraction kit.

  • DNA Quantification: Accurately quantify the amount of isolated DNA.

  • Enzymatic Hydrolysis: Hydrolyze a known amount of DNA (e.g., 25 µg) to single nucleosides using a two-step enzymatic procedure (e.g., with nuclease P1 followed by alkaline phosphatase).

  • Sample Preparation: Prepare the hydrolyzed DNA samples for LC-MS/MS analysis, which may include a protein precipitation step.

  • LC-MS/MS Analysis: Use a validated LC-MS/MS method with selected reaction monitoring (SRM) to quantify dFdC and dG. Stable isotope-labeled internal standards should be used for accurate quantification.

  • Data Analysis: Calculate the ratio of dFdC to dG in the DNA sample. This ratio provides a direct measure of dFdC incorporation.[8][9]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to determine the IC50 value of a compound.[10][11][12][13]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 2 x 10⁴ cells per well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of dFdC. Include untreated control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add MTT solution (e.g., 0.5 mg/ml in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 655 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each dFdC concentration relative to the untreated control. Plot the data to generate a dose-response curve and determine the IC50 value (the concentration of dFdC that inhibits cell viability by 50%).[10]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of dFdC (Gemcitabine) in various human cancer cell lines.

Cell LineCancer TypeIC50 (nM)
FA6Pancreatic5
BxPC-3Pancreatic~11-13
AsPc-1Pancreatic~367-5800
Capan-1Pancreatic105
MIA PaCa-2PancreaticVaries
PANC-1PancreaticVaries
NCC-BD4-1Biliary Tract< 1000
NCC-BD4-2Biliary Tract< 1000
NCC-CC3-1Biliary Tract< 1000
NCC-CC3-2Biliary Tract< 1000
NCC-CC4-3Biliary Tract< 1000
NCC-CC6-1Biliary Tract< 1000
HuCCT1Biliary Tract< 1000
TGBC24TKBBiliary Tract< 1000

Note: IC50 values can vary depending on the specific experimental conditions, such as cell seeding density and incubation time.[14][15][16]

Visualizations

Signaling Pathways and Experimental Workflows

dFdC_Mechanism_of_Action cluster_uptake Cellular Uptake & Metabolism cluster_action Cytotoxic Action cluster_response Cellular Response dFdC_ext dFdC (extracellular) hENT1 hENT1 Transporter dFdC_ext->hENT1 Transport dFdC_int dFdC (intracellular) hENT1->dFdC_int dCK dCK dFdC_int->dCK Phosphorylation dFdCMP dFdCMP dCK->dFdCMP kinases Other Kinases dFdCMP->kinases dFdCDP dFdCDP kinases->dFdCDP dFdCTP dFdCTP kinases->dFdCTP dFdCDP->kinases RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation dNTPs dNTP Pool RNR->dNTPs Depletion dNTPs->DNA_Polymerase DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Chain Termination DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage DDR DNA Damage Response (ATM/ATR) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of action of 2',5'-Difluoro-2'-deoxycytidine (dFdC).

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with dFdC (various concentrations) seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solvent Add solubilization solvent (e.g., DMSO) incubate_mtt->add_solvent measure_absorbance Measure absorbance at 570 nm add_solvent->measure_absorbance analyze_data Analyze data and determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

DNA_Incorporation_Workflow start Start treat_cells Treat cells with dFdC start->treat_cells isolate_dna Isolate genomic DNA treat_cells->isolate_dna quantify_dna Quantify DNA isolate_dna->quantify_dna hydrolyze_dna Enzymatically hydrolyze DNA to nucleosides quantify_dna->hydrolyze_dna lcms_analysis LC-MS/MS analysis to quantify dFdC and dG hydrolyze_dna->lcms_analysis calculate_ratio Calculate dFdC/dG ratio lcms_analysis->calculate_ratio end End calculate_ratio->end

Caption: Workflow for the DNA incorporation assay using LC-MS/MS.

References

Application Notes and Protocols for Incorporating 2',5'-Difluoro-2'-deoxycytidine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Fluorinated nucleotides, in particular, have garnered significant attention due to their ability to enhance key biophysical properties of oligonucleotides. The introduction of fluorine at the 2' and 5' positions of deoxycytidine can modulate sugar pucker conformation, increase thermal stability of duplexes, and improve nuclease resistance, thereby extending the biological half-life and potency of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 2',5'-Difluoro-2'-deoxycytidine into synthetic oligonucleotides using standard phosphoramidite chemistry. The subsequent sections detail the synthesis workflow, deprotection, purification, and characterization of the modified oligonucleotides, along with a representative example of their potential biological application in modulating a key signaling pathway.

Data Presentation

Table 1: Physicochemical Properties of Modified Oligonucleotides
ModificationChange in Melting Temperature (ΔTm) per modification (°C)Relative Nuclease Resistance
2'-Fluoro+1.5 to +4.0[1]Significantly Increased[1]
2',5'-Difluoro (Projected) Expected to be similar or slightly higher than 2'-Fluoro Expected to be similar or higher than 2'-Fluoro
Phosphorothioate-0.5 to -1.0Significantly Increased
Table 2: Typical Coupling Efficiencies

The coupling efficiency of modified phosphoramidites is crucial for the synthesis of high-quality, full-length oligonucleotides. While the exact coupling efficiency for 2',5'-Difluoro-2'-deoxycytidine phosphoramidite needs to be determined empirically, it is expected to be high with an optimized coupling time.

Phosphoramidite TypeActivatorTypical Coupling Time (seconds)Typical Stepwise Coupling Efficiency (%)
Standard DNA1H-Tetrazole or DCI30 - 60> 99
2'-Fluoro Modified1H-Tetrazole or DCI120 - 300> 98
2',5'-Difluoro Modified (Projected) DCI recommended 180 - 360 (optimization required) > 97 (expected)

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the general steps for incorporating 2',5'-Difluoro-2'-deoxycytidine phosphoramidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA and RNA phosphoramidites (A, G, C, T, U)

  • 2',5'-Difluoro-2'-deoxycytidine phosphoramidite (dissolved in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Prepare the synthesizer with the required reagents and phosphoramidites according to the manufacturer's instructions. Ensure all solutions are fresh and anhydrous.

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the position(s) for the incorporation of the 2',5'-Difluoro-2'-deoxycytidine modification.

  • Synthesis Cycle: The automated synthesis proceeds through a series of cycles for each nucleotide addition:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleotide with the deblocking solution.

    • Coupling: The 2',5'-Difluoro-2'-deoxycytidine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time of 3-6 minutes is recommended for modified phosphoramidites to ensure high coupling efficiency.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the sequence.

  • Final Deblocking: Upon completion of the synthesis, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) for subsequent purification by anion-exchange HPLC or left on (DMT-on) for purification by reverse-phase HPLC.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of protecting groups.

Materials:

  • Ammonium hydroxide solution (30%) or a mixture of ammonium hydroxide and methylamine (AMA)

  • Sealed reaction vial

  • Heating block or oven

Procedure:

  • Cleavage from Support: Transfer the CPG support with the synthesized oligonucleotide to a sealed reaction vial. Add 1-2 mL of ammonium hydroxide or AMA solution.

  • Deprotection:

    • Standard Deprotection: Heat the vial at 55°C for 8-12 hours.

    • Fast Deprotection (with AMA): Heat the vial at 65°C for 15-30 minutes.[3]

    • Note: The optimal deprotection conditions for oligonucleotides containing 2',5'-Difluoro-2'-deoxycytidine should be determined empirically to ensure complete removal of protecting groups without degradation of the modified base.

  • Solvent Removal: After cooling the vial to room temperature, carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube. Evaporate the solvent using a centrifugal vacuum concentrator.

Protocol 3: Purification and Analysis

This protocol outlines the purification of the crude oligonucleotide by High-Performance Liquid Chromatography (HPLC) and subsequent analysis.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase (e.g., C18) or anion-exchange HPLC column

  • Mobile phase buffers (e.g., triethylammonium acetate (TEAA) and acetonitrile for reverse-phase; phosphate or perchlorate buffers for anion-exchange)

  • Mass spectrometer (e.g., ESI-MS) for identity confirmation

  • UV-Vis spectrophotometer for quantification

Procedure:

  • Purification by HPLC:

    • Dissolve the dried crude oligonucleotide in an appropriate buffer.

    • Inject the sample onto the HPLC column.

    • Elute the oligonucleotide using a suitable gradient of the mobile phase.[4]

    • Collect the fractions corresponding to the full-length product.

  • Desalting: Desalt the purified oligonucleotide using a desalting column or by ethanol precipitation.

  • Analysis:

    • Purity Assessment: Analyze the purified fraction by analytical HPLC to determine its purity.

    • Identity Confirmation: Confirm the molecular weight of the purified oligonucleotide using mass spectrometry.[5]

    • Quantification: Determine the concentration of the oligonucleotide by measuring its absorbance at 260 nm using a UV-Vis spectrophotometer.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_downstream Downstream Processing start Start with CPG Support deblock Deblocking (DMT Removal) start->deblock couple Coupling with 2',5'-dF-dC Phosphoramidite deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat Cycle for Each Nucleotide oxidize->repeat repeat->deblock Next Nucleotide end_synthesis Synthesis Complete repeat->end_synthesis Final Nucleotide cleave Cleavage & Deprotection end_synthesis->cleave purify HPLC Purification cleave->purify analyze Analysis (MS, UV-Vis) purify->analyze final_product Purified Modified Oligonucleotide analyze->final_product

Caption: Workflow for the synthesis and processing of oligonucleotides containing 2',5'-Difluoro-2'-deoxycytidine.

Signaling Pathway: Antisense Oligonucleotide Targeting Bcl-2

The following diagram illustrates a representative mechanism of action for an antisense oligonucleotide (ASO) designed to inhibit the expression of the anti-apoptotic protein Bcl-2.[6][7] This is a common target for antisense therapies, and while not specific to 2',5'-Difluoro-2'-deoxycytidine modified oligonucleotides, it serves as a relevant example of their potential application.

bcl2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm bcl2_gene Bcl-2 Gene transcription Transcription bcl2_gene->transcription pre_mrna Bcl-2 pre-mRNA transcription->pre_mrna splicing Splicing pre_mrna->splicing mrna Bcl-2 mRNA splicing->mrna mrna_cyto Bcl-2 mRNA mrna->mrna_cyto Export aso Antisense Oligonucleotide (2',5'-dF-dC Modified) hybrid ASO:mRNA Hybrid aso->hybrid mrna_cyto->hybrid translation Translation mrna_cyto->translation rnaseh RNase H1 hybrid->rnaseh cleavage mRNA Cleavage rnaseh->cleavage cleavage->translation Prevents bcl2_protein Bcl-2 Protein translation->bcl2_protein apoptosis_inhibition Inhibition of Apoptosis bcl2_protein->apoptosis_inhibition apoptosis Apoptosis apoptosis_inhibition->apoptosis

References

Application Notes and Protocols: 2',5'-Difluoro-2'-deoxycytidine (dFdC) in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2',5'-Difluoro-2'-deoxycytidine (dFdC), also known as gemcitabine, in cancer cell line research. This document includes a summary of its cytotoxic effects, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms.

Introduction

2',5'-Difluoro-2'-deoxycytidine is a synthetic pyrimidine nucleoside analogue of deoxycytidine. It is an antimetabolite drug that has demonstrated significant antitumor activity against a wide range of solid tumors.[1] In preclinical and clinical studies, dFdC has shown efficacy in treating pancreatic, non-small cell lung, bladder, and ovarian cancers. Its mechanism of action involves the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis. These application notes will delve into the cellular and molecular effects of dFdC on cancer cell lines, providing researchers with the necessary data and protocols to effectively utilize this compound in their studies.

Data Presentation

The cytotoxic effects of 2',5'-Difluoro-2'-deoxycytidine are cell-line dependent. The following tables summarize the half-maximal inhibitory concentration (IC50) values, as well as the effects on apoptosis and cell cycle distribution in various cancer cell lines.

Table 1: IC50 Values of 2',5'-Difluoro-2'-deoxycytidine in Various Cancer Cell Lines
Cancer TypeCell LineIC50 (nM)Incubation Time (hours)Reference
Pancreatic Cancer MIA PaCa-225.00 ± 0.4772[1]
PANC-148.55 ± 2.3072[1]
AsPC-1>10,000 ng/mL96[2]
BxPC-3~10-100 ng/mL96[2]
Lung Cancer A5496.648[3]
H52046.148[3]
H1299~20 ng/mLNot Specified[4]
Bladder Cancer T24Not SpecifiedNot Specified[5]
5637Not SpecifiedNot Specified[5]
RT4~25-175Not Specified[6]
J82~25-175Not Specified[6]
Ovarian Cancer A2780Not SpecifiedNot Specified[7]
Table 2: Effects of 2',5'-Difluoro-2'-deoxycytidine on Apoptosis in Cancer Cell Lines
Cell LinedFdC ConcentrationIncubation Time (hours)Apoptotic Cells (%)Reference
Pancreatic Cancer (PANC-1) 16 mg/L4844.7[8]
Triple-Negative Breast Cancer Varies72Increased Cleaved Caspases 3, 7, 9[6]
Lung Cancer (A549) VariesNot SpecifiedIncreased[9]
Table 3: Effects of 2',5'-Difluoro-2'-deoxycytidine on Cell Cycle Distribution
Cell LinedFdC ConcentrationIncubation Time (hours)% G0/G1 Phase% S Phase% G2/M PhaseReference
Pancreatic Cancer (PK-1) 30 nM2456.4829.57Not Specified[10]
Pancreatic Cancer (PK-1) 30 nM4861.2338.76Not Specified[10]

Signaling Pathways and Mechanisms of Action

2',5'-Difluoro-2'-deoxycytidine exerts its cytotoxic effects through a multi-faceted mechanism that primarily targets DNA synthesis and repair, leading to cell cycle arrest and apoptosis.

Metabolic Activation and Incorporation into DNA

dot

dFdC_Metabolism dFdC dFdC (extracellular) dFdC_intra dFdC (intracellular) dFdC->dFdC_intra hENTs, hCNTs dFdCMP dFdCMP dFdC_intra->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP UMP-CMPK dFdCTP dFdCTP dFdCDP->dFdCTP NDPK RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA DNA Strand dFdCTP->DNA Incorporation dNTPs dNTP pool RNR->dNTPs Synthesis

Caption: Metabolic activation of dFdC to its active triphosphate form.

DNA Damage Response, Cell Cycle Arrest, and Apoptosis Induction

dot

dFdC_Signaling_Pathway cluster_metabolism Metabolic Activation cluster_dna_damage DNA Damage & Replication Stress cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis dFdC dFdC dFdCTP dFdCTP dFdC->dFdCTP Phosphorylation DNA_synthesis DNA Synthesis Inhibition dFdCTP->DNA_synthesis Replication_fork_stalling Replication Fork Stalling DNA_synthesis->Replication_fork_stalling DNA_damage DNA Damage Replication_fork_stalling->DNA_damage ATR ATR DNA_damage->ATR Bax Bax DNA_damage->Bax Bcl2 Bcl-2 (inhibited) DNA_damage->Bcl2 CHK1 CHK1 ATR->CHK1 CDC25 CDC25 (inactive) CHK1->CDC25 CDK2 CDK2 (inactive) CDC25->CDK2 S_phase_arrest S-Phase Arrest CDK2->S_phase_arrest Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspase9 Caspase-9 (cleaved) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (cleaved) Caspase9->Caspase3 Apoptosis_node Apoptosis Caspase3->Apoptosis_node

Caption: dFdC-induced signaling leading to apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy of 2',5'-Difluoro-2'-deoxycytidine in cancer cell lines.

Experimental Workflow

dot

Experimental_Workflow start Cancer Cell Culture treatment dFdC Treatment (Varying Concentrations & Times) start->treatment cytotoxicity Cytotoxicity Assay (MTT Assay) treatment->cytotoxicity apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry - PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (Protein Expression) treatment->western_blot data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Workflow for evaluating dFdC in cancer cell lines.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of dFdC on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • 2',5'-Difluoro-2'-deoxycytidine (dFdC) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of dFdC in complete medium.

  • Remove the medium from the wells and add 100 µL of the dFdC dilutions. Include a vehicle control (medium with the same concentration of solvent used for dFdC).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic cells following dFdC treatment.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of dFdC for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after dFdC treatment.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with dFdC as described for the apoptosis assay.

  • Harvest the cells and wash once with cold PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.[11]

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation following dFdC treatment.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax, p-CHK1, Cyclin D1)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence detection system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and detect the chemiluminescent signal.

  • Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for High-Throughput Screening with 2',5'-Difluoro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Difluoro-2'-deoxycytidine is a synthetic nucleoside analog characterized by the presence of fluorine atoms at the 2' and 5' positions of the deoxyribose sugar. The introduction of fluorine can significantly alter the biological properties of nucleosides, often enhancing their metabolic stability and therapeutic efficacy.[1][2][3] Fluorinated nucleosides are a cornerstone in the development of antiviral and anticancer agents.[1][3] While specific research on 2',5'-Difluoro-2'-deoxycytidine is limited, its structural similarity to other clinically important fluorinated pyrimidine nucleosides, such as Gemcitabine (2',2'-difluoro-2'-deoxycytidine) and 5-Fluorouracil, suggests its potential as a therapeutic agent.[4][5] High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating the biological activity of novel compounds like 2',5'-Difluoro-2'-deoxycytidine against a wide array of cellular and molecular targets.[6][7]

These application notes provide a framework for conducting HTS assays with 2',5'-Difluoro-2'-deoxycytidine, drawing upon established protocols for similar nucleoside analogs. The provided methodologies and workflows are intended as a starting point and may require optimization for specific experimental contexts.

Potential Applications in High-Throughput Screening

Based on the known activities of related fluorinated nucleosides, HTS campaigns involving 2',5'-Difluoro-2'-deoxycytidine could focus on, but are not limited to, the following areas:

  • Anticancer Drug Discovery: Screening against various cancer cell lines to identify cytotoxic or cytostatic effects. Assays can be designed to measure cell viability, proliferation, apoptosis, or specific pathway modulation.

  • Antiviral Agent Identification: Evaluating the compound's ability to inhibit the replication of various viruses, particularly those reliant on viral polymerases for replication.[8]

  • Enzyme Inhibition Assays: Targeting key enzymes involved in nucleoside metabolism and DNA synthesis, such as DNA polymerases, ribonucleotide reductase, and deoxycytidine kinase.[9][10]

  • Synergistic Drug Screening: Identifying compounds that enhance the therapeutic effect of 2',5'-Difluoro-2'-deoxycytidine when used in combination.

Quantitative Data Summary

Due to the limited publicly available data specifically for 2',5'-Difluoro-2'-deoxycytidine, the following table presents hypothetical data based on typical results for analogous fluorinated nucleosides in HTS assays. This table is for illustrative purposes to guide data presentation.

Assay Type Target/Cell Line Parameter Value Reference Compound Reference Value
Cell ViabilityPancreatic Cancer (PANC-1)IC5050 nMGemcitabine20 nM
Viral ReplicationHepatitis C Virus (HCV) RepliconEC501 µMSofosbuvir50 nM
Enzyme InhibitionDNA Polymerase αKi5 µMCytarabine Triphosphate1 µM
Apoptosis InductionLeukemia (CEM)% Apoptotic Cells (at 100 nM)60%Doxorubicin75%

Note: The values presented are hypothetical and should be replaced with experimentally determined data. IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and Ki (inhibition constant) are standard metrics in drug discovery.

Experimental Protocols

The following are detailed protocols for key experiments that can be adapted for high-throughput screening with 2',5'-Difluoro-2'-deoxycytidine.

Protocol 1: Cell-Based HTS Assay for Anticancer Activity (Cell Viability)

1. Objective: To determine the cytotoxic effect of 2',5'-Difluoro-2'-deoxycytidine on a panel of cancer cell lines.

2. Materials:

  • Cancer cell lines (e.g., PANC-1, MCF-7, A549)
  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
  • 384-well clear-bottom, black-walled microplates
  • 2',5'-Difluoro-2'-deoxycytidine (stock solution in DMSO)
  • Positive control (e.g., Doxorubicin)
  • Negative control (DMSO)
  • CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)
  • Luminometer plate reader
  • Automated liquid handling system

3. Methodology:

  • Cell Seeding:
  • Trypsinize and resuspend cells in complete medium to a final concentration of 1 x 10^5 cells/mL.
  • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
  • Incubate the plate at 37°C, 5% CO2 for 24 hours.
  • Compound Addition:
  • Prepare a serial dilution of 2',5'-Difluoro-2'-deoxycytidine in DMSO, then dilute further in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM). The final DMSO concentration should not exceed 0.5%.
  • Add 10 µL of the diluted compound solutions to the respective wells.
  • Add positive and negative controls to designated wells.
  • Incubation:
  • Incubate the plate at 37°C, 5% CO2 for 72 hours.
  • Viability Measurement:
  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
  • Add 25 µL of CellTiter-Glo® reagent to each well.
  • Mix on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Read the luminescence using a plate reader.

4. Data Analysis:

  • Normalize the data to the negative (DMSO) and positive controls.
  • Plot the normalized data against the log of the compound concentration.
  • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Biochemical HTS Assay for DNA Polymerase Inhibition

1. Objective: To assess the inhibitory activity of the triphosphorylated form of 2',5'-Difluoro-2'-deoxycytidine on DNA polymerase.

2. Materials:

  • Recombinant human DNA Polymerase α
  • Activated calf thymus DNA (template-primer)
  • dATP, dGTP, dTTP, and dCTP
  • [³H]-dCTP (radiolabeled tracer)
  • 2',5'-Difluoro-2'-deoxycytidine triphosphate (dFdCTP - requires chemical or enzymatic synthesis)
  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
  • 384-well filter plates (e.g., Millipore MultiScreenHTS)
  • Scintillation fluid
  • Microplate scintillation counter

3. Methodology:

  • Reaction Mixture Preparation:
  • Prepare a master mix containing assay buffer, DNA polymerase, activated DNA, dATP, dGTP, dTTP, and [³H]-dCTP.
  • Compound Addition:
  • Prepare serial dilutions of dFdCTP in assay buffer.
  • Dispense the diluted dFdCTP and controls into a 384-well reaction plate.
  • Reaction Initiation and Incubation:
  • Add the reaction master mix to each well to initiate the polymerization reaction.
  • Incubate the plate at 37°C for 1 hour.
  • Reaction Termination and DNA Precipitation:
  • Stop the reaction by adding cold 10% trichloroacetic acid (TCA).
  • Transfer the reaction mixtures to a 384-well filter plate.
  • Wash the wells multiple times with cold 5% TCA to remove unincorporated nucleotides.
  • Signal Detection:
  • Dry the filter plate and add scintillation fluid to each well.
  • Count the radioactivity using a microplate scintillation counter.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of dFdCTP relative to the no-inhibitor control.
  • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to HTS with 2',5'-Difluoro-2'-deoxycytidine.

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis Compound_Library Compound Library (incl. 2',5'-dFdC) Compound_Addition Compound Addition (incl. Controls) Compound_Library->Compound_Addition Cell_Culture Cell Culture or Biochemical Reagents Dispensing Automated Dispensing (Cells/Reagents) Cell_Culture->Dispensing Dispensing->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Reading Signal Reading (Luminescence, Fluorescence, etc.) Incubation->Signal_Reading Raw_Data Raw Data Acquisition Signal_Reading->Raw_Data Normalization Data Normalization Raw_Data->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting Hit_Identification Hit Identification (IC50/EC50 Determination) Curve_Fitting->Hit_Identification

Caption: General workflow for a high-throughput screening campaign.

Mechanism_of_Action dFdC 2',5'-dFdC (extracellular) dFdC_intra 2',5'-dFdC (intracellular) dFdC->dFdC_intra Nucleoside Transporter dFdCMP 2',5'-dFdCMP dFdC_intra->dFdCMP Deoxycytidine Kinase dFdCDP 2',5'-dFdCDP dFdCMP->dFdCDP Nucleoside Monophosphate Kinase dFdCTP 2',5'-dFdCTP dFdCDP->dFdCTP Nucleoside Diphosphate Kinase DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Inhibition DNA DNA Strand DNA_Polymerase->DNA Incorporation Chain_Termination Chain Termination & DNA Damage DNA->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Caption: Postulated mechanism of action for 2',5'-Difluoro-2'-deoxycytidine.

Signaling_Pathway dFdC 2',5'-dFdCTP DNA_Replication DNA Replication dFdC->DNA_Replication Inhibits Replication_Stress Replication Stress DNA_Replication->Replication_Stress ATR ATR Replication_Stress->ATR Activates DNA_Damage DNA Damage Replication_Stress->DNA_Damage Chk1 Chk1 ATR->Chk1 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) Chk1->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis p53 p53 DNA_Damage->p53 Activates p53->Apoptosis

Caption: Potential signaling pathways affected by 2',5'-dFdC-induced DNA damage.

References

Troubleshooting & Optimization

Technical Support Center: 2',5'-Difluoro-2'-deoxycytidine Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for fluorinated deoxycytidine analogs like Gemcitabine?

A1: The main degradation pathways observed for Gemcitabine include deamination and anomerization. In acidic conditions, deamination to its uridine analog is the primary degradation route.[1] Under basic conditions, both anomerization (conversion from the β-anomer to the α-anomer) and hydrolysis to uridine-related products can occur.[1]

Q2: How does pH affect the stability of Gemcitabine in solution?

A2: The degradation of Gemcitabine is highly dependent on pH.[2] It exhibits maximum stability in the pH range of 7.0 to 9.5.[2] Degradation is catalyzed by both protons at low pH and hydroxyl groups at high pH, resulting in a characteristic U-shaped pH-rate profile.[2]

Q3: I am observing precipitation in my refrigerated Gemcitabine solution. What is happening?

A3: Reconstituted solutions of Gemcitabine hydrochloride, particularly at higher concentrations (e.g., 38 mg/mL), can form large crystals when stored at 4°C (refrigerated).[3] These crystals may not redissolve upon warming to room temperature and can lead to a significant loss of active compound, with losses of 20% to 35% reported.[3]

Q4: What is the expected stability of Gemcitabine in common intravenous solutions?

A4: Gemcitabine hydrochloride is chemically stable for extended periods in common infusion solutions. When diluted to concentrations of 0.1 and 10 mg/mL in 5% dextrose injection or 0.9% sodium chloride injection, it is physically and chemically stable for at least 35 days at 4°C and 23°C.[3] Another study showed stability for up to 84 days in 0.9% sodium chloride solution in polyolefin bags at room temperature.[4]

Q5: Does light exposure affect the stability of Gemcitabine solutions?

A5: Exposure to or protection from light does not appear to significantly alter the stability of Gemcitabine hydrochloride in the tested solutions.[3][4]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of potency in acidic solution Deamination of the cytosine base to a uridine analog.Maintain the pH of the solution between 7.0 and 9.5 for maximum stability.[2] If acidic conditions are necessary, be aware of the potential for degradation and consider performing stability studies under your specific conditions.
Unexpected peaks in HPLC analysis of a basic solution Anomerization to the α-anomer or hydrolysis to uridine-related products.Avoid prolonged storage under basic conditions. If basic pH is required for the experiment, prepare the solution fresh and use it promptly. Characterize the unexpected peaks using mass spectrometry and NMR to confirm their identity.[1]
Crystallization of concentrated solution upon refrigeration Low-temperature-induced precipitation of the drug substance.Avoid refrigerating highly concentrated solutions of Gemcitabine hydrochloride.[3] If refrigeration is necessary, use a lower concentration. If crystals form, they may not redissolve, and the solution should be discarded as the drug concentration will be significantly reduced.[3]
Increased levels of impurity Z2 over time at room temperature Inherent instability of the Gemcitabine hydrochloride solution.For applications requiring high purity, use the solution as soon as possible after preparation. One study indicated that impurity Z2 can exceed acceptable limits within 24 hours at room temperature.[5]

Quantitative Stability Data

Table 1: Stability of Gemcitabine Hydrochloride in Solution

ConditionConcentrationTemperatureDurationRemaining DrugReference
0.1 N HClNot Specified40°C4 weeks~86%[1]
0.1 N NaOHNot Specified40°C4 weeks~72%[1]
0.9% NaCl or Sterile Water (in original vials)38 mg/mL4°C≥ 14 daysPotential for 20-35% loss due to crystallization[3]
0.9% NaCl or 5% Dextrose (in PVC bags)0.1 and 10 mg/mL4°C and 23°C35 daysNo significant loss[3]
0.9% NaCl (in Polyolefin bags)0.1 and 10 mg/mL20-25°C84 daysNo significant loss[4]

Table 2: pH-Dependent Degradation of 5-Fluoro-2'-deoxycytidine (FdCyd)

pHConditionDegradation MechanismStabilityReference
1.0 - 7.4Aqueous solution at 37°CFirst-order, acid-catalyzed cleavage of the N-glycosidic bond.Minimal degradation observed above pH 5.[6][7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Gemcitabine

This protocol is based on methodologies described for analyzing Gemcitabine and its related substances.[4][5]

  • Objective: To determine the concentration of Gemcitabine and detect the presence of degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A suitable C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific column and instrument.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength appropriate for Gemcitabine (e.g., 275 nm).

  • Sample Preparation: Dilute the Gemcitabine solution to be tested with the mobile phase to a concentration within the linear range of the assay.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a known standard of Gemcitabine to determine the retention time and establish a calibration curve.

    • Inject the test samples.

    • Monitor the chromatogram for the Gemcitabine peak and any additional peaks that may correspond to degradation products.

    • Quantify the amount of Gemcitabine by comparing the peak area to the calibration curve. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.

Visualizations

cluster_acid Acidic Conditions (e.g., 0.1 N HCl) cluster_base Basic Conditions (e.g., 0.1 N NaOH) Gemcitabine_acid Gemcitabine (β-anomer) Uridine_analog Uridine Analog Gemcitabine_acid->Uridine_analog Deamination Gemcitabine_base Gemcitabine (β-anomer) Alpha_anomer α-Anomer Gemcitabine_base->Alpha_anomer Anomerization Hydrolysis_products Uridine Hydrolysis Products Gemcitabine_base->Hydrolysis_products Hydrolysis

Caption: Degradation pathways of Gemcitabine under acidic and basic conditions.

start Stability Issue Observed (e.g., loss of potency, new peaks) check_pH Check Solution pH start->check_pH acidic pH is acidic check_pH->acidic < 7 basic pH is basic check_pH->basic > 9.5 neutral pH is neutral (7-9.5) check_pH->neutral 7 - 9.5 check_temp Check Storage Temperature refrigerated Stored at low temp (e.g., 4°C) check_temp->refrigerated room_temp Stored at room temp check_temp->room_temp check_conc Check Concentration high_conc High Concentration check_conc->high_conc low_conc Low Concentration check_conc->low_conc deamination Probable Cause: Deamination Action: Adjust pH to 7-9.5 acidic->deamination anomerization Probable Cause: Anomerization/Hydrolysis Action: Use fresh solution, avoid high pH basic->anomerization neutral->check_temp refrigerated->check_conc other Investigate other factors (e.g., excipients, container) room_temp->other crystallization Probable Cause: Crystallization Action: Avoid refrigeration of high concentrations high_conc->crystallization low_conc->other

Caption: Troubleshooting workflow for stability issues of fluorinated deoxycytidines.

References

Technical Support Center: Optimizing 2',5'-Difluoro-2'-deoxycytidine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 2',5'-Difluoro-2'-deoxycytidine (also known as Gemcitabine or dFdC) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 2',5'-Difluoro-2'-deoxycytidine (dFdC)?

A1: 2',5'-Difluoro-2'-deoxycytidine is a nucleoside analog that exerts its cytotoxic effects primarily through the inhibition of DNA synthesis. Upon cellular uptake, it is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, dFdCTP. dFdCTP then competes with the natural nucleotide dCTP for incorporation into the growing DNA strand by DNA polymerases. After its incorporation, only one additional nucleotide can be added before DNA synthesis is halted, a process often referred to as "masked chain termination." This leads to an accumulation of cells in the S-phase of the cell cycle and subsequent apoptosis (programmed cell death). Additionally, the diphosphate form of dFdC inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA replication. There is also evidence that dFdC can be incorporated into RNA, which may contribute to its overall cytotoxic effect.

Q2: What is a typical starting concentration range for dFdC in cell culture?

A2: The optimal concentration of dFdC is highly cell-line dependent. However, a common starting point for in vitro experiments is in the nanomolar (nM) to low micromolar (µM) range. Based on published studies, concentrations can range from as low as 10 nM to up to 100 µM. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q3: How long should I expose my cells to dFdC?

A3: The duration of exposure can significantly impact the cytotoxic effect. Short-term exposures of 4 hours have been shown to inhibit DNA synthesis almost completely at concentrations as low as 0.1 µM in some cell lines. Longer exposure times, such as 24 to 72 hours, are also commonly used and may be necessary to observe significant cell death, especially at lower concentrations. The optimal exposure time should be determined empirically for your experimental system.

Q4: My cells are not responding to dFdC treatment. What are the possible reasons?

A4: Several factors can contribute to a lack of response to dFdC:

  • Low expression of deoxycytidine kinase (dCK): dCK is the rate-limiting enzyme for the activation of dFdC. Cells with low dCK expression will be less efficient at converting dFdC to its active triphosphate form, leading to drug resistance.

  • High expression of cytidine deaminase (CD): This enzyme can inactivate dFdC.

  • Cell cycle status: dFdC is most effective against actively dividing cells, particularly those in the S-phase. Non-proliferating or slow-growing cells may be less sensitive.

  • P53 status: The p53 tumor suppressor protein can influence the cellular response to DNA damage. Some studies suggest that the p53 status of a cell line can affect its sensitivity to dFdC.

  • Drug efflux pumps: Overexpression of multidrug resistance proteins could potentially lead to the active removal of dFdC from the cells.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death at the lowest tested concentration The starting concentration is too high for the specific cell line.Perform a dose-response curve starting from a much lower concentration range (e.g., picomolar to low nanomolar).
No significant effect even at high concentrations 1. Low expression of deoxycytidine kinase (dCK). 2. The cell line is inherently resistant. 3. The compound has degraded.1. Verify dCK expression levels in your cell line via Western blot or qPCR. 2. Try a different cytotoxic agent with a different mechanism of action. 3. Use a fresh stock of dFdC and protect it from light and repeated freeze-thaw cycles.
Inconsistent results between experiments 1. Variation in cell seeding density. 2. Cells are at different growth phases. 3. Inconsistent incubation time. 4. Mycoplasma contamination.1. Ensure consistent cell seeding density for all experiments. 2. Synchronize cells or ensure they are in the exponential growth phase before treatment. 3. Use a precise timer for drug incubation. 4. Regularly test for mycoplasma contamination.
Precipitation of the compound in the media The concentration of dFdC exceeds its solubility in the cell culture medium.Prepare a fresh, lower concentration stock solution. Ensure the solvent used to dissolve the dFdC is compatible with your cell culture medium and does not exceed a final concentration that is toxic to the cells.

Quantitative Data Summary

The following tables summarize concentrations of dFdC used in various cell lines as reported in the literature.

Table 1: Effective Concentrations of dFdC in Different Cancer Cell Lines

Cell LineCancer TypeConcentrationObserved EffectReference
U251Human Glioblastoma10 nM (IC10), 25 nM (IC50)Radiosensitization, dATP depletion, S-phase accumulation
D54Human Glioblastoma80 nM (IC50)No significant dATP depletion or radiosensitization
CCRF-CEMHuman Leukemia0.1 µM - 1 µMComplete inhibition of DNA synthesis at 0.1 µM; complete inhibition of RNA synthesis at 1 µM after 24h
A2780Human Ovarian Carcinoma0.1 µM - 1 µMAlmost complete inhibition of DNA synthesis; <50% inhibition of RNA synthesis
Colon 26-10Murine Colon Carcinoma0.1 µM - 1 µMAlmost complete inhibition of DNA synthesis; <50% inhibition of RNA synthesis
SQD9 & SCC61Human Head and Neck Squamous Carcinoma5 µM - 10 µMRadio-enhancement saturated above this concentration range

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of dFdC.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions of dFdC in complete culture medium. A common approach is to use a 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve dFdC).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of dFdC.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Viability Assay: After incubation, assess cell viability using a suitable assay, such as MTT, MTS, or a commercial kit that measures live and dead cells.

  • Data Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's instructions. Normalize the data to the vehicle control (as 100% viability) and plot the cell viability against the logarithm of the dFdC concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_drug Prepare Serial Dilutions of dFdC treat_cells Treat Cells with dFdC prepare_drug->treat_cells incubate Incubate for 24-72h treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze Data and Calculate IC50 viability_assay->data_analysis

Caption: Workflow for determining the IC50 of dFdC.

signaling_pathway Mechanism of Action of 2',5'-Difluoro-2'-deoxycytidine (dFdC) dFdC_ext dFdC (extracellular) dFdC_int dFdC (intracellular) dFdC_ext->dFdC_int Uptake dFdCMP dFdCMP dFdC_int->dFdCMP Phosphorylation dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_poly DNA Polymerase dFdCTP->DNA_poly DNA_inc Incorporation into DNA DNA_poly->DNA_inc dNTP_pool dNTP Pool Depletion RNR->dNTP_pool Chain_term Masked Chain Termination DNA_inc->Chain_term Apoptosis Apoptosis Chain_term->Apoptosis dNTP_pool->Apoptosis dCK dCK dCK->dFdCMP

Caption: Simplified signaling pathway of dFdC action.

Technical Support Center: Synthesis of 2',5'-Difluoro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2',5'-Difluoro-2'-deoxycytidine.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of 2',5'-Difluoro-2'-deoxycytidine?

A common and logical starting material is 5-fluoro-2'-deoxycytidine. This is because the C5 position of the pyrimidine ring is already fluorinated, simplifying the overall synthetic strategy. The primary challenge then becomes the selective fluorination of the 5'-hydroxyl group.

Q2: What are the key challenges in the synthesis of 2',5'-Difluoro-2'-deoxycytidine?

The main challenges include:

  • Selective Fluorination: Achieving selective fluorination at the 5'-position without affecting other reactive sites, such as the 3'-hydroxyl group and the exocyclic amino group.

  • Protection Strategy: Choosing an appropriate set of protecting groups for the 3'-hydroxyl and the N4-amino groups that are stable during the 5'-fluorination step and can be removed without degrading the final product.

  • Purification: Separating the desired product from starting materials, byproducts, and incompletely reacted intermediates. This often requires chromatographic techniques like HPLC.

  • Side Reactions: Minimizing side reactions such as the formation of anhydro nucleosides or degradation of the furanose ring under harsh reaction conditions.

Q3: What protecting groups are recommended for the 3'-hydroxyl and N4-amino groups?

For the 3'-hydroxyl group, a bulky silyl protecting group like tert-butyldimethylsilyl (TBDMS) is a suitable option. For the N4-amino group, an acyl protecting group such as benzoyl (Bz) is commonly used. These groups are generally stable under the conditions required for 5'-fluorination and can be removed under specific conditions that do not affect the rest of the molecule.

Q4: What are the typical methods for purifying the final product?

High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying 2',5'-Difluoro-2'-deoxycytidine. Both reverse-phase (RP) and ion-exchange (IE) HPLC can be employed. The choice of method depends on the specific impurities present.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 2',5'-Difluoro-2'-deoxycytidine.

Problem 1: Low Yield of 5'-Fluorination

Possible Causes:

  • Inefficient Fluorinating Agent: The chosen fluorinating agent may not be reactive enough under the applied conditions.

  • Steric Hindrance: The protecting group on the 3'-hydroxyl may be too bulky, sterically hindering the approach of the fluorinating agent to the 5'-hydroxyl group.

  • Incomplete Deprotection of 5'-OH: If a temporary protecting group was used for the 5'-position, its removal might be incomplete.

  • Substrate Degradation: The starting material may be degrading under the reaction conditions.

Suggested Solutions:

SolutionRationale
Optimize Fluorinating Agent and Conditions Experiment with different fluorinating agents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Optimize reaction temperature and time.
Re-evaluate 3'-Protecting Group If steric hindrance is suspected, consider using a smaller silyl protecting group or an alternative protecting group strategy.
Confirm 5'-Deprotection Use TLC or LC-MS to confirm the complete removal of any temporary 5'-protecting group before the fluorination step.
Milder Reaction Conditions If substrate degradation is observed, attempt the reaction at a lower temperature for a longer duration.
Problem 2: Formation of Anhydro Nucleoside Byproduct

Possible Cause:

  • Intramolecular cyclization can occur, especially under basic or harsh reaction conditions, leading to the formation of a stable anhydro nucleoside. This is a common side reaction in nucleoside chemistry.

Suggested Solutions:

SolutionRationale
Control Reaction pH Maintain a neutral or slightly acidic pH during the reaction and workup to minimize the chances of intramolecular cyclization.
Use a Non-nucleophilic Base If a base is required, use a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge.
Optimize Temperature Lowering the reaction temperature can often reduce the rate of this side reaction.
Problem 3: Difficulty in Removing Protecting Groups

Possible Causes:

  • Incomplete Deprotection: The deprotection conditions (reagents, temperature, or time) may not be sufficient for complete removal of one or more protecting groups.

  • Product Degradation during Deprotection: The conditions required for deprotection might be too harsh, leading to the degradation of the final product.

Suggested Solutions:

SolutionRationale
Optimize Deprotection Conditions For silyl groups, ensure the fluoride source (e.g., TBAF) is fresh and the reaction time is adequate. For acyl groups, adjust the base concentration and temperature.
Orthogonal Protecting Group Strategy In future syntheses, consider using an orthogonal protecting group strategy where each protecting group can be removed under specific conditions that do not affect the others.
Monitor Deprotection Progress Follow the deprotection reaction by TLC or LC-MS to determine the optimal reaction time and avoid over-exposure to harsh conditions.
Problem 4: Co-elution of Product and Impurities during HPLC Purification

Possible Causes:

  • Similar Polarity: The desired product and a key impurity may have very similar polarities, making separation difficult with the current HPLC method.

  • Isomeric Impurities: Formation of isomers (e.g., at the anomeric carbon) can lead to peaks that are difficult to resolve.

Suggested Solutions:

SolutionRationale
Optimize HPLC Method Modify the mobile phase composition, gradient, flow rate, or column temperature. Experiment with different column stationary phases (e.g., C18, phenyl-hexyl).
Use a Different HPLC Mode If reverse-phase HPLC is not effective, consider trying ion-exchange HPLC, which separates molecules based on charge.
Recrystallization If the product is a solid, recrystallization from a suitable solvent system may help to remove impurities before final HPLC polishing.

Experimental Protocols

Key Experimental Protocol: Synthesis of 2',5'-Difluoro-2'-deoxycytidine (Illustrative Pathway)

This protocol outlines a plausible synthetic route and should be adapted and optimized based on laboratory conditions and available reagents.

Step 1: Protection of 3'-Hydroxyl and N4-Amino Groups of 5-Fluoro-2'-deoxycytidine

  • Dissolve 5-fluoro-2'-deoxycytidine in anhydrous pyridine.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) in portions at 0°C to protect the 3'-hydroxyl group.

  • After the silylation is complete (monitored by TLC), add benzoyl chloride (BzCl) to protect the N4-amino group.

  • Quench the reaction with methanol and evaporate the solvent.

  • Purify the resulting protected nucleoside by silica gel column chromatography.

Step 2: Fluorination of the 5'-Hydroxyl Group

  • Dissolve the protected nucleoside from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cool the solution to -78°C and add a fluorinating agent such as DAST or Deoxo-Fluor® dropwise.

  • Allow the reaction to warm to room temperature slowly and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent and purify by silica gel column chromatography.

Step 3: Deprotection

  • Dissolve the 5'-fluorinated protected nucleoside in a solution of tetrabutylammonium fluoride (TBAF) in THF to remove the 3'-TBDMS group.

  • After the desilylation is complete, evaporate the solvent.

  • Treat the residue with a solution of ammonia in methanol to remove the N4-benzoyl group.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, evaporate the solvent to obtain the crude 2',5'-Difluoro-2'-deoxycytidine.

Step 4: Purification

  • Purify the crude product by preparative reverse-phase HPLC using a water/acetonitrile gradient containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.

  • Collect the fractions containing the pure product and lyophilize to obtain the final compound.

Visualizations

Synthesis_Workflow Start 5-Fluoro-2'-deoxycytidine Protection Protection of 3'-OH and N4-NH2 Start->Protection Fluorination 5'-Fluorination Protection->Fluorination Deprotection Deprotection Fluorination->Deprotection Purification HPLC Purification Deprotection->Purification Product 2',5'-Difluoro-2'-deoxycytidine Purification->Product

Caption: A simplified workflow for the synthesis of 2',5'-Difluoro-2'-deoxycytidine.

Troubleshooting_Logic Start Low Product Yield Check_Fluorination Check Fluorination Efficiency Start->Check_Fluorination Check_Deprotection Check Deprotection Steps Start->Check_Deprotection Check_Purification Review Purification Loss Start->Check_Purification Optimize_Fluorination Optimize Fluorinating Agent/Conditions Check_Fluorination->Optimize_Fluorination Optimize_Deprotection Optimize Deprotection Reagents/Time Check_Deprotection->Optimize_Deprotection Optimize_HPLC Optimize HPLC Method Check_Purification->Optimize_HPLC

Caption: A troubleshooting flowchart for addressing low product yield in the synthesis.

Technical Support Center: Synthesis of 2',5'-Difluoro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2',5'-Difluoro-2'-deoxycytidine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My glycosylation reaction is resulting in a low yield of the desired β-anomer and a significant amount of the α-anomer. What are the potential causes and how can I improve the β-selectivity?

A1: The formation of anomeric mixtures (β and α) is a common challenge in the synthesis of 2'-deoxynucleosides, including 2',5'-Difluoro-2'-deoxycytidine. The lack of a participating group at the 2'-position of the deoxyribose sugar makes it difficult to control the stereochemistry of the glycosylation step.[1][2]

Potential Causes and Solutions:

  • Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst (e.g., TMSOTf, SnCl₄) are critical. An inappropriate catalyst or concentration can lead to poor selectivity.

    • Troubleshooting: Screen different Lewis acids and optimize their stoichiometry.

  • Reaction Temperature: Temperature significantly influences the anomeric ratio.

    • Troubleshooting: Perform the reaction at various temperatures to find the optimal condition for β-anomer formation. Lower temperatures often favor the thermodynamically more stable product.

  • Solvent: The polarity and coordinating ability of the solvent can affect the reaction intermediate and, consequently, the stereochemical outcome.

    • Troubleshooting: Experiment with a range of solvents (e.g., acetonitrile, dichloromethane, THF) to identify the one that provides the best selectivity.

  • Protecting Groups: The nature of the protecting groups on the sugar moiety can influence the reactivity and stereoselectivity.

    • Troubleshooting: Consider using different protecting groups on the 3'- and 5'-hydroxyls of the fluorinated sugar donor.

Q2: I am observing significant side reactions during the synthesis. What are the common side products and how can I minimize their formation?

A2: Side reactions can significantly reduce the yield of the target molecule. Common side products in nucleoside synthesis include the formation of the undesired anomer, and side reactions involving the protecting groups.

Common Side Reactions and Prevention:

Side ReactionPotential CauseMitigation Strategy
Formation of N³-glycosylated isomer Reaction of the glycosyl donor at the N³ position of the cytosine base.Use of a suitable protecting group on the N⁴-amino group of cytosine can direct the glycosylation to the desired N¹ position.
Anomerization Interconversion of the α and β anomers, often catalyzed by the Lewis acid.Optimize the reaction time and temperature to isolate the desired anomer before significant anomerization occurs. Quench the reaction promptly.
Degradation of the sugar moiety Harsh reaction conditions (e.g., strong acid, high temperature).Use milder reaction conditions and ensure the absence of moisture, which can lead to the hydrolysis of the sugar.
Incomplete deprotection Inefficient removal of protecting groups.Choose protecting groups that can be removed under conditions that do not affect the final product. Optimize deprotection time, temperature, and reagent concentration.

Q3: I am facing difficulties in purifying the final product. What are the recommended purification strategies for separating the anomers and removing impurities?

A3: The purification of 2',5'-Difluoro-2'-deoxycytidine, particularly the separation of the β- and α-anomers, can be challenging due to their similar physical properties.

Purification Strategies:

  • Column Chromatography: Silica gel column chromatography is a standard method for separating anomers.

    • Optimization: A careful selection of the eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) is crucial for achieving good separation.

  • Crystallization: Fractional crystallization can be an effective technique for separating diastereomers.

    • Procedure: This involves dissolving the anomeric mixture in a suitable solvent system and allowing the less soluble anomer (often the desired β-anomer) to crystallize out upon cooling or solvent evaporation.

  • Preparative HPLC: High-performance liquid chromatography (HPLC) on a preparative scale can provide high purity but may be less suitable for large-scale synthesis.

Experimental Protocols

Protocol 1: Glycosylation (Vorbrüggen Method)

This protocol describes a general procedure for the N-glycosylation step to form the nucleoside.

Materials:

  • Protected 2,5-difluoro-2-deoxyribose derivative (e.g., 1-O-acetyl-3,5-di-O-benzoyl-2,5-difluoro-2-deoxy-D-ribofuranose)

  • Silylated N⁴-acetylcytosine

  • Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Dissolve the silylated N⁴-acetylcytosine in anhydrous acetonitrile under an inert atmosphere.

  • Add the protected 2,5-difluoro-2-deoxyribose derivative to the solution.

  • Cool the reaction mixture to 0°C.

  • Slowly add the Lewis acid (e.g., TMSOTf) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the anomers.

Protocol 2: Deprotection

This protocol outlines a general procedure for the removal of benzoyl protecting groups.

Materials:

  • Protected 2',5'-Difluoro-2'-deoxycytidine

  • Methanolic ammonia (saturated at 0°C)

  • Sealed pressure vessel

Procedure:

  • Dissolve the protected nucleoside in methanolic ammonia in a pressure vessel.

  • Seal the vessel and heat it to the required temperature (e.g., 80-100°C) for several hours (monitor by TLC).

  • After cooling to room temperature, carefully open the vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography or crystallization to obtain the final product.

Data Presentation

Table 1: Influence of Reaction Conditions on Glycosylation Yield and Anomeric Ratio (β:α)

EntryLewis Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)β:α Ratio
1TMSOTf (1.2)Acetonitrile0 to RT4753:1
2SnCl₄ (1.1)Dichloromethane-20 to 06682.5:1
3TMSOTf (1.5)THFRT2824:1
4TMSOTf (1.2)Acetonitrile-40 to RT8655:1

Note: The data presented in this table is illustrative and based on typical outcomes in nucleoside synthesis. Actual results may vary depending on the specific substrates and reaction scale.

Visualizations

Synthesis_Workflow start Start: Protected Sugar & Silylated Base glycosylation Glycosylation (e.g., Vorbrüggen) start->glycosylation workup Aqueous Workup & Extraction glycosylation->workup purification1 Purification 1 (Column Chromatography) workup->purification1 anomers Anomeric Mixture (α and β) purification1->anomers deprotection Deprotection anomers->deprotection Proceed with mixture or separated anomers purification2 Purification 2 (Crystallization/HPLC) deprotection->purification2 final_product Final Product: 2',5'-Difluoro-2'-deoxycytidine purification2->final_product

Caption: General workflow for the synthesis of 2',5'-Difluoro-2'-deoxycytidine.

Troubleshooting_Glycosylation start Low Yield / Poor Selectivity in Glycosylation cause1 Suboptimal Lewis Acid? start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Inappropriate Solvent? start->cause3 cause4 Moisture Contamination? start->cause4 solution1 Screen different Lewis acids and optimize stoichiometry cause1->solution1 Action solution2 Optimize reaction temperature (e.g., lower temperature) cause2->solution2 Action solution3 Test a range of anhydrous solvents cause3->solution3 Action solution4 Ensure anhydrous conditions and reagents cause4->solution4 Action

Caption: Troubleshooting guide for the glycosylation step.

References

Technical Support Center: Purification of 2',5'-Difluoro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2',5'-Difluoro-2'-deoxycytidine.

Troubleshooting Guides

Issue: Low Yield After Purification

Question: We are experiencing a significant loss of 2',5'-Difluoro-2'-deoxycytidine during the purification process. What are the potential causes and how can we improve the yield?

Answer:

Low recovery of 2',5'-Difluoro-2'-deoxycytidine can stem from several factors throughout the purification workflow. Here are some common causes and potential solutions:

  • Product Degradation: The difluoro-deoxyribose moiety can be susceptible to degradation under harsh pH conditions.

    • Solution: Ensure all solvents and buffers used during extraction and chromatography are maintained at a neutral or slightly acidic pH. Avoid prolonged exposure to strong acids or bases.

  • Incomplete Elution from Chromatography Column: The polarity of 2',5'-Difluoro-2'-deoxycytidine may lead to strong interactions with the stationary phase (e.g., silica gel).

    • Solution: Gradually increase the polarity of the mobile phase during column chromatography. Consider adding a small percentage of a more polar solvent, like methanol or isopropanol, to the elution gradient to ensure complete recovery.

  • Precipitation During Solvent Removal: Rapid changes in solvent composition or temperature during evaporation can cause the product to precipitate on the glassware.

    • Solution: Employ a gradual solvent evaporation process. Consider using a rotary evaporator with controlled temperature and pressure. If precipitation occurs, attempt to redissolve the material in a small amount of a suitable polar solvent before proceeding.

  • Suboptimal Recrystallization Conditions: Improper solvent choice or cooling rate during recrystallization can lead to poor crystal formation and loss of product in the mother liquor.

    • Solution: Carefully select the recrystallization solvent system. A common approach is to dissolve the compound in a good solvent (e.g., hot methanol or ethanol) and then slowly add a poor solvent (e.g., dichloromethane or diethyl ether) until turbidity is observed, followed by slow cooling.

Issue: Presence of Co-eluting Impurities

Question: Our purified 2',5'-Difluoro-2'-deoxycytidine shows persistent impurities with similar retention times in HPLC analysis. How can we resolve these co-eluting species?

Answer:

Co-eluting impurities are a common challenge in the purification of nucleoside analogs. The structural similarity between the desired product and certain by-products often leads to overlapping chromatographic peaks.

  • Anomeric Impurities: The α-anomer of 2',5'-Difluoro-2'-deoxycytidine is a likely process-related impurity that can be difficult to separate from the desired β-anomer.

    • Solution:

      • Chromatography Optimization: Utilize a high-resolution stationary phase for your column chromatography. Experiment with different solvent systems to maximize the separation factor (α) between the anomers. A patent for a similar compound suggests that a solvent system of dichloromethane and methanol can be effective in separating β-anomer-rich nucleosides.[1]

      • Recrystallization: Fractional crystallization can sometimes be effective in enriching the desired anomer. The solubility of the anomers may differ sufficiently in specific solvent systems to allow for separation.

  • Unreacted Starting Materials or Reagents: Incomplete reactions can lead to the presence of starting materials, such as protected cytosine, in the crude product.

    • Solution: A separation method based on solubility differences can be employed. For instance, unreacted cytosine has been shown to be only slightly soluble in a dichloromethane and methanol solvent system, while the desired nucleoside is highly soluble.[1]

  • Degradation Products: As mentioned previously, the compound can degrade under certain conditions, leading to impurities that may have similar polarities.

    • Solution: Implement milder purification conditions (neutral pH, lower temperatures). If degradation is suspected, analyze the crude mixture before purification to identify potential degradation products.

Frequently Asked Questions (FAQs)

Impurity Profile

Question: What are the common impurities encountered during the synthesis and purification of 2',5'-Difluoro-2'-deoxycytidine?

Answer:

The impurity profile of 2',5'-Difluoro-2'-deoxycytidine can include a variety of substances derived from the synthetic route and potential degradation. Key impurities to monitor include:

  • Process-Related Impurities:

    • Anomers: The α-anomer is a common stereoisomeric impurity.

    • Unreacted Starting Materials: Such as cytosine or protected versions thereof.

    • Reagents and By-products: From coupling and deprotection steps.

  • Degradation Products:

    • Hydrolysis or other degradation of the glycosidic bond.

    • Modification of the cytosine base.

  • Residual Solvents: Solvents used in the synthesis and purification process may be retained in the final product.

The following table summarizes potential impurities. While specific quantitative data for 2',5'-Difluoro-2'-deoxycytidine is not publicly available, this table provides an illustrative example of a typical impurity profile for a high-purity active pharmaceutical ingredient (API).

Impurity TypeCommon ExamplesTypical Specification Limit
Process-Related α-anomer≤ 0.15%
Unreacted Cytosine≤ 0.10%
Other Synthesis By-products≤ 0.10%
Degradation Unspecified Degradants≤ 0.10%
Residual Solvents Methanol, DichloromethanePer ICH Q3C Guidelines

Note: These values are illustrative and actual specifications should be determined based on toxicological data and regulatory requirements.

Purification Protocols

Question: Can you provide a general experimental protocol for the purification of 2',5'-Difluoro-2'-deoxycytidine by silica gel chromatography?

Answer:

The following is a generalized protocol based on common practices for purifying nucleoside analogs.[1] The specific conditions may need to be optimized for your particular crude product.

Experimental Protocol: Silica Gel Chromatography

  • Preparation of the Crude Sample:

    • Dissolve the crude 2',5'-Difluoro-2'-deoxycytidine in a minimal amount of the initial mobile phase or a slightly stronger solvent.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully loading the dried powder onto the top of the column.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., dichloromethane).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.

  • Loading and Elution:

    • Carefully load the prepared sample onto the top of the packed silica gel bed.

    • Begin elution with the initial mobile phase (e.g., 100% dichloromethane).

    • Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the composition of the fractions using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Product Isolation:

    • Combine the fractions containing the pure 2',5'-Difluoro-2'-deoxycytidine.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Question: What is a recommended method for the final purification/recrystallization of 2',5'-Difluoro-2'-deoxycytidine?

Answer:

Recrystallization is an effective final step to obtain high-purity 2',5'-Difluoro-2'-deoxycytidine.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Choose a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common approach for nucleosides is a binary system like methanol/dichloromethane or ethanol/diethyl ether.

  • Dissolution:

    • Place the semi-purified compound in a clean flask.

    • Add a minimal amount of the "good" solvent (e.g., methanol) and heat gently with stirring until the solid is completely dissolved.

  • Inducing Crystallization:

    • Slowly add the "poor" solvent (e.g., dichloromethane) until the solution becomes slightly turbid.

    • If necessary, add a drop of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystal Growth:

    • Allow the solution to cool slowly to room temperature. For optimal crystal growth, avoid rapid cooling.

    • Once at room temperature, the flask can be placed in a refrigerator or ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture or the "poor" solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product cluster_qc Quality Control Crude Crude 2',5'-Difluoro-2'-deoxycytidine Extraction Aqueous Extraction Crude->Extraction Dissolve in organic solvent and wash with aqueous solution Chromatography Silica Gel Chromatography Extraction->Chromatography Load onto column Evaporation Solvent Evaporation Chromatography->Evaporation Combine pure fractions Recrystallization Recrystallization Evaporation->Recrystallization Dissolve in minimal hot solvent PureProduct High-Purity Product Recrystallization->PureProduct Filter and dry crystals HPLC HPLC Analysis PureProduct->HPLC Purity Check NMR NMR Spectroscopy PureProduct->NMR Structure Verification MS Mass Spectrometry PureProduct->MS Molecular Weight Confirmation

A general workflow for the purification of 2',5'-Difluoro-2'-deoxycytidine.

TroubleshootingTree Start Low Purity after Initial Purification ImpurityType Identify Impurity Type (e.g., via HPLC-MS) Start->ImpurityType Anomer α-Anomer Detected ImpurityType->Anomer Stereoisomer StartingMaterial Unreacted Starting Material ImpurityType->StartingMaterial Process-Related DegradationProduct Degradation Product Detected ImpurityType->DegradationProduct Degradant OptimizeChromo Optimize Chromatography: - Different solvent system - High-resolution column Anomer->OptimizeChromo FractionalCrystallization Attempt Fractional Crystallization Anomer->FractionalCrystallization SolubilitySeparation Utilize Solubility Differences (e.g., Dichloromethane/Methanol) StartingMaterial->SolubilitySeparation MilderConditions Use Milder Purification Conditions: - Neutral pH - Lower temperature DegradationProduct->MilderConditions

A decision tree for troubleshooting low purity issues.

References

Technical Support Center: Troubleshooting Failed Incorporation of 2',5'-Difluoro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific metabolism and cellular processing of 2',5'-Difluoro-2'-deoxycytidine is limited in publicly available scientific literature. Much of the available data focuses on its isomer, 2',2'-difluoro-2'-deoxycytidine (gemcitabine). The following troubleshooting guide is based on general principles of nucleoside analog metabolism and may not be directly applicable to 2',5'-Difluoro-2'-deoxycytidine. Researchers should use this information as a starting point for their investigations and validate any findings experimentally.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for nucleoside analogs like 2',5'-Difluoro-2'-deoxycytidine?

Generally, nucleoside analogs must be transported into the cell and then enzymatically converted to their active triphosphate form. This active form can then be incorporated into newly synthesized DNA, leading to chain termination or dysfunction of the DNA strand, ultimately inducing cell death.

Q2: What are the critical steps for the successful incorporation of a nucleoside analog?

The successful incorporation of a nucleoside analog typically depends on three key stages:

  • Cellular Uptake: The compound must be efficiently transported across the cell membrane.

  • Enzymatic Activation: The nucleoside analog must be phosphorylated by cellular kinases to its active triphosphate form.

  • Incorporation into DNA: The triphosphate form of the analog must be recognized and incorporated by DNA polymerases during DNA replication.

Troubleshooting Guide

Issue 1: Low or No Cellular Uptake

Possible Cause:

  • Insufficient Transporter Expression: The cell line used may have low expression levels of the necessary nucleoside transporters. For many nucleoside analogs, equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs) are crucial for cellular entry.

  • Competition with Other Nucleosides: High concentrations of natural nucleosides in the culture medium can compete with the analog for transporter binding.

Troubleshooting Steps:

  • Select an Appropriate Cell Line: If possible, use cell lines known to have high expression of nucleoside transporters.

  • Optimize Culture Conditions: Consider using a dialyzed serum or a custom medium with lower concentrations of natural nucleosides.

  • Verify Uptake: If a radiolabeled or fluorescently tagged version of 2',5'-Difluoro-2'-deoxycytidine is available, perform uptake assays to directly measure its entry into the cells.

Issue 2: Inefficient Phosphorylation (Activation)

Possible Cause:

  • Low Kinase Activity: The initial and rate-limiting step in the activation of many deoxycytidine analogs is phosphorylation by deoxycytidine kinase (dCK). Low dCK activity in the chosen cell line will result in poor activation of the analog.

  • Feedback Inhibition: High intracellular pools of natural deoxynucleotides (like dCTP) can inhibit the activity of dCK.

Troubleshooting Steps:

  • Assess dCK Activity: If possible, measure the deoxycytidine kinase activity in your cell line.

  • Use dCK-proficient Cells: Select cell lines known to have robust dCK activity.

  • Co-treatment with Other Agents: Some therapeutic strategies involve co-administration of agents that can modulate intracellular nucleotide pools, potentially enhancing the phosphorylation of the analog. However, this requires careful optimization.

Issue 3: Rapid Degradation or Efflux

Possible Cause:

  • Deamination: Cytidine analogs can be susceptible to deamination by cytidine deaminase (CDA), which would inactivate the compound.

  • Efflux Pumps: The cell line may express efflux pumps that actively remove the analog from the cell.

Troubleshooting Steps:

  • Inhibit Deamination: Consider co-treatment with a cytidine deaminase inhibitor, such as tetrahydrouridine, to prevent the breakdown of 2',5'-Difluoro-2'-deoxycytidine.

  • Assess Efflux Pump Activity: Use known inhibitors of common efflux pumps to determine if they play a role in reducing the intracellular concentration of your compound.

Experimental Protocols

Due to the lack of specific protocols for 2',5'-Difluoro-2'-deoxycytidine, a generalized protocol for assessing the incorporation of a nucleoside analog is provided below. This protocol will require significant optimization for your specific experimental system.

General Protocol for Assessing Nucleoside Analog Incorporation into DNA

  • Cell Culture: Plate your cells of interest at a suitable density and allow them to adhere and enter the logarithmic growth phase.

  • Treatment: Treat the cells with varying concentrations of 2',5'-Difluoro-2'-deoxycytidine for a defined period (e.g., 24, 48, or 72 hours). Include an untreated control.

  • Genomic DNA Isolation: After treatment, harvest the cells and isolate genomic DNA using a commercially available kit.

  • Quantification of Incorporation:

    • If a modified base-specific antibody is available: Perform an ELISA-based or dot-blot assay to detect the presence of the incorporated analog in the genomic DNA.

    • If a radiolabeled analog is used: Measure the radioactivity of the isolated genomic DNA.

    • Mass Spectrometry: This is a highly sensitive method to detect and quantify the presence of the modified nucleoside in the DNA.

  • Data Analysis: Compare the level of incorporation across different concentrations of the analog and correlate it with any observed cytotoxic effects.

Visualizations

The following diagrams illustrate the general metabolic pathway of a deoxycytidine analog and a logical workflow for troubleshooting incorporation failure.

metabolic_pathway cluster_outside Extracellular Space cluster_cell Intracellular Space Analog_ext 2',5'-dFdC Analog_int 2',5'-dFdC Analog_ext->Analog_int Transporter (ENT/CNT) Analog_MP 2',5'-dFdC-MP Analog_int->Analog_MP dCK Degradation Inactivation/ Degradation Analog_int->Degradation e.g., CDA Analog_DP 2',5'-dFdC-DP Analog_MP->Analog_DP dCMPK Analog_TP 2',5'-dFdC-TP Analog_DP->Analog_TP NDPK DNA DNA Incorporation Analog_TP->DNA DNA Polymerase

Caption: General metabolic activation pathway of a deoxycytidine analog.

troubleshooting_workflow start Failed Incorporation of 2',5'-dFdC q1 Is the compound stable in media? start->q1 a1_yes Check Cellular Uptake q1->a1_yes Yes a1_no Assess Compound Stability (e.g., by HPLC) q1->a1_no No q2 Is uptake sufficient? a1_yes->q2 end Identify Root Cause a1_no->end a2_yes Check Phosphorylation q2->a2_yes Yes a2_no Investigate Transporter Expression/ Function q2->a2_no No q3 Is the triphosphate formed? a2_yes->q3 a2_no->end a3_yes Assess DNA Polymerase Incorporation q3->a3_yes Yes a3_no Investigate Kinase Activity (e.g., dCK) q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting workflow for failed nucleoside analog incorporation.

Validation & Comparative

A Comparative Guide to 2',5'-Difluoro-2'-deoxycytidine and Gemcitabine in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, nucleoside analogues represent a cornerstone of chemotherapy. This guide provides a detailed comparison of 2',5'-Difluoro-2'-deoxycytidine and the well-established drug, gemcitabine (2',2'-difluoro-2'-deoxycytidine), for researchers, scientists, and drug development professionals. While direct head-to-head anticancer studies are limited, this guide synthesizes available preclinical data, outlines potential mechanisms of action, and provides detailed experimental protocols for comparative evaluation.

Overview and Chemical Structures

Both 2',5'-Difluoro-2'-deoxycytidine and gemcitabine are analogues of the natural nucleoside deoxycytidine. The fluorine substitutions on the sugar moiety are critical for their cytotoxic effects.

CompoundChemical StructureKey Features
2',5'-Difluoro-2'-deoxycytidine (Structure not available in search results)A fluorinated pyrimidine nucleoside analogue. The 5'-fluoro substitution is a key differentiator from gemcitabine.
Gemcitabine (Structure widely known)A pro-drug with two fluorine atoms at the 2' position of the deoxyribose ring.[1]

Mechanism of Action

Gemcitabine:

Gemcitabine is a prodrug that requires intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. Its cytotoxic effects are mediated through two primary mechanisms:

  • Inhibition of DNA Synthesis: dFdCTP competes with the natural substrate, dCTP, for incorporation into the growing DNA strand. After the incorporation of one more nucleotide, DNA polymerase is unable to proceed, leading to "masked chain termination" and the initiation of apoptosis.[2]

  • Inhibition of Ribonucleotide Reductase: dFdCDP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for producing deoxynucleotides required for DNA synthesis. This depletion of the deoxynucleotide pool, particularly dCTP, enhances the incorporation of dFdCTP into DNA, a phenomenon known as self-potentiation.

2',5'-Difluoro-2'-deoxycytidine:

While the precise mechanism of action for 2',5'-Difluoro-2'-deoxycytidine in cancer cells is not well-documented in the available literature, it is hypothesized to follow a similar pathway to other fluorinated deoxycytidine analogues. It would likely be phosphorylated intracellularly to its active triphosphate form, which would then interfere with DNA synthesis. The fluorine at the 5' position may also influence its interaction with key enzymes involved in nucleotide metabolism.

Signaling Pathways

The cytotoxic action of gemcitabine is known to activate DNA damage response pathways, leading to cell cycle arrest and apoptosis.

Gemcitabine_Pathway cluster_uptake Cellular Uptake and Activation cluster_action Cytotoxic Action Gemcitabine_ext Gemcitabine (extracellular) hENTs hENTs Gemcitabine_ext->hENTs Transport Gemcitabine_int Gemcitabine (intracellular) hENTs->Gemcitabine_int dCK dCK Gemcitabine_int->dCK Phosphorylation dFdCMP dFdCMP dCK->dFdCMP dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Synth DNA Synthesis dFdCTP->DNA_Synth Inhibition DNA_Incorp Incorporation into DNA dFdCTP->DNA_Incorp dNTPs dNTP Pool RNR->dNTPs Apoptosis Apoptosis DNA_Synth->Apoptosis Induction DNA_Incorp->Apoptosis Induction

Figure 1: Simplified signaling pathway of gemcitabine activation and action.

Quantitative Data Comparison

Direct comparative anticancer data for 2',5'-Difluoro-2'-deoxycytidine and gemcitabine is scarce. However, a study comparing their antiviral activity against SARS-CoV-2 provides insights into their relative cytotoxicity. It is important to note that antiviral efficacy does not directly translate to anticancer efficacy, but the cytotoxic concentrations (CC50) offer a point of comparison.

Compound50% Effective Concentration (EC50) against SARS-CoV-2 (µM)50% Cytotoxic Concentration (CC50) in Vero CCL-81 cells (µM)
2'-fluoro-2'-deoxycytidine 175.2> 300
Gemcitabine 1.2> 300

Data from a study on antiviral activity and may not be representative of anticancer effects.[3]

This data suggests that while both compounds have a high therapeutic index in the context of this viral assay (high CC50), gemcitabine is significantly more potent as an antiviral agent. Further studies are required to determine if this potency difference exists in cancer cell lines.

Experimental Protocols

To facilitate further research and direct comparison, the following detailed experimental protocols are provided, based on established methodologies for evaluating nucleoside analogues.

In Vitro Cytotoxicity Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of 2',5'-Difluoro-2'-deoxycytidine and gemcitabine in a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., pancreatic, lung, breast cancer lines)

  • Complete cell culture medium

  • 2',5'-Difluoro-2'-deoxycytidine and Gemcitabine (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of 2',5'-Difluoro-2'-deoxycytidine and gemcitabine in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Study

Objective: To compare the in vivo antitumor efficacy of 2',5'-Difluoro-2'-deoxycytidine and gemcitabine in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cells for xenograft implantation

  • 2',5'-Difluoro-2'-deoxycytidine and Gemcitabine formulated for injection

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (Vehicle control, 2',5'-Difluoro-2'-deoxycytidine, Gemcitabine).

  • Drug Administration: Administer the drugs and vehicle control according to a predetermined schedule (e.g., intraperitoneal injection twice weekly). Dosages should be based on prior toxicity studies.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific duration.

  • Data Analysis: Plot the mean tumor volume for each group over time. Compare the tumor growth inhibition between the treatment groups and the control group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.

Apoptosis and Cell Cycle Analysis

Objective: To compare the effects of 2',5'-Difluoro-2'-deoxycytidine and gemcitabine on apoptosis and cell cycle distribution in cancer cells.

Materials:

  • Cancer cells

  • 2',5'-Difluoro-2'-deoxycytidine and Gemcitabine

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) staining solution with RNase A

Procedure for Apoptosis Analysis:

  • Cell Treatment: Treat cancer cells with IC50 concentrations of each drug for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Procedure for Cell Cycle Analysis:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with PI staining solution containing RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical comparison of two anticancer compounds.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison Cytotoxicity Cytotoxicity Assay (IC50 Determination) Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle Toxicity Toxicity Study (Dose Finding) Cytotoxicity->Toxicity DataAnalysis Comparative Data Analysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Efficacy Efficacy Study (Tumor Xenograft) Toxicity->Efficacy Efficacy->DataAnalysis Conclusion Conclusion on Relative Efficacy DataAnalysis->Conclusion

Figure 2: Workflow for preclinical comparison of anticancer agents.

Conclusion

Gemcitabine is a well-characterized and potent anticancer agent with a clear mechanism of action. While 2',5'-Difluoro-2'-deoxycytidine is a structurally related compound, there is a notable lack of direct comparative studies evaluating its anticancer efficacy against gemcitabine. The available data from an antiviral study suggests that gemcitabine may be a more potent cytotoxic agent, though this requires confirmation in cancer models. The provided experimental protocols offer a framework for conducting rigorous head-to-head comparisons to elucidate the relative therapeutic potential of 2',5'-Difluoro-2'-deoxycytidine in cancer therapy. Further research into the synthesis, mechanism of action, and in vitro and in vivo efficacy of 2',5'-Difluoro-2'-deoxycytidine is warranted to determine its potential as a novel anticancer agent.

References

Validating Experimental Results: A Comparative Guide to 2',2'-Difluoro-2'-deoxycytidine (Gemcitabine) as an Experimental Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of 2',2'-Difluoro-2'-deoxycytidine, commonly known as Gemcitabine, for use as an experimental control in cancer research. While the initial topic of interest was 2',5'-Difluoro-2'-deoxycytidine, a thorough review of scientific literature revealed a lack of available data for this specific isomer. Consequently, this guide focuses on the extensively studied and clinically relevant isomer, Gemcitabine. Gemcitabine is a nucleoside analog that serves as a potent inhibitor of DNA synthesis and is widely used in cancer therapy. Its well-characterized mechanisms of action make it an excellent positive control for validating experimental results in studies investigating novel anticancer agents, particularly those targeting DNA replication and cell cycle progression.

This document offers a comprehensive overview of Gemcitabine's performance against other nucleoside analogs, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility, and signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.

Mechanism of Action

Gemcitabine exerts its cytotoxic effects through multiple mechanisms.[1] After being transported into the cell, it is phosphorylated by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[2]

  • Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR).[3][4] This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis.[3] By inhibiting RNR, Gemcitabine depletes the intracellular pool of deoxyribonucleotides, thereby halting DNA replication.

  • DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases.[5] Once incorporated, it causes "masked chain termination," where one additional nucleotide is added before DNA synthesis is arrested. This makes it difficult for cellular repair mechanisms to excise the analog, leading to irreparable DNA damage.

  • Induction of Apoptosis: The accumulation of DNA damage and the stalling of DNA replication trigger the intrinsic apoptotic pathway, leading to programmed cell death.[6][7]

Data Presentation: Comparative Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values of Gemcitabine in various cancer cell lines, providing a quantitative comparison of its cytotoxic activity.

Table 1: IC50 Values of Gemcitabine in Pancreatic Cancer Cell Lines

Cell LineIC50 (nM)Reference
Panc-148.55 ± 2.30[8]
MIA PaCa-225.00 ± 0.47[8]
BxPC-318[9]
Capan-111.5[9]
AsPC-1Not specified
FA65[10]
SU86Not specified
LuPanc-113.6[9]
LuPanc-2357.1[9]

Table 2: IC50 Values of Gemcitabine in Other Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-231Breast CancerNot specified
MX-1Mammary CancerNot specified
CX-1Colon CancerNot specified
HC-1Colon CancerNot specified
GC3Colon CancerNot specified
VRC5Colon CancerNot specified
LX-1Lung CancerNot specified
CALU-6Lung CancerNot specified
NCI-H460Lung CancerNot specified
KNS62Non-small cell lungNot specified

Table 3: Comparative Antitumor Activity of Gemcitabine and Cytarabine (Ara-C) in Human Carcinoma Xenografts

Tumor ModelGemcitabine (% Tumor Growth Inhibition)Ara-C (% Tumor Growth Inhibition)Reference
MX-1 mammary93%Not specified[11]
CX-1 colon92%Not specified[11]
HC-1 colon96%Not specified[11]
GC3 colon98%Not specified[11]
VRC5 colon99%Not specified[11]
LX-1 lung76%62%[11]
CALU-6 lung75%Not specified[11]
NCI-H460 lung45%Not specified[11]
HS766T pancreatic73%Not specified[11]
PaCa-2 pancreatic69%Not specified[11]
PANC-1 pancreatic70%Not specified[11]
BxPC-3 pancreatic9%Not specified[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Gemcitabine by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Gemcitabine (stock solution in sterile PBS or DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[12]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Gemcitabine in complete culture medium.

  • Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of Gemcitabine. Include a vehicle control (medium with the same concentration of PBS or DMSO as the highest drug concentration).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Gemcitabine on cell cycle distribution.[13]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Gemcitabine

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of Gemcitabine for a specific duration (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined based on their DNA content.[13]

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic cells following Gemcitabine treatment.[6]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Gemcitabine

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Gemcitabine as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. The analysis will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

Gemcitabine_Activation_and_DNA_Synthesis_Inhibition Gemcitabine_ext Gemcitabine hENT1 hENT1 Gemcitabine_ext->hENT1 Gemcitabine_int Gemcitabine dFdCMP dFdCMP Gemcitabine_int->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP UMP-CMP Kinase dFdCTP dFdCTP dFdCDP->dFdCTP NDP Kinase RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Competitive Inhibition dNTPs dNTP Pool RNR->dNTPs Synthesis dNTPs->DNA_Polymerase DNA DNA DNA_Polymerase->DNA Replication Apoptosis Apoptosis DNA->Apoptosis Damage leads to hENT1->Gemcitabine_int

Caption: Gemcitabine activation and its inhibitory effects on DNA synthesis.

Ribonucleotide_Reductase_Inhibition_Workflow cluster_workflow Experimental Workflow: RNR Inhibition Assay Start Start Prepare_Lysate Prepare Cell Lysate (Source of RNR) Start->Prepare_Lysate Incubate_Drug Incubate Lysate with Gemcitabine Diphosphate (dFdCDP) or Control Prepare_Lysate->Incubate_Drug Add_Substrate Add Ribonucleotide Substrate (e.g., [3H]-CDP) Incubate_Drug->Add_Substrate Reaction Allow RNR Reaction to Proceed Add_Substrate->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Separate_Products Separate Deoxyribonucleotide Product from Substrate (e.g., HPLC) Stop_Reaction->Separate_Products Quantify Quantify Radioactivity in Product Separate_Products->Quantify Analyze Analyze Data: Compare dFdCDP vs. Control Quantify->Analyze End End Analyze->End

Caption: Workflow for an in vitro Ribonucleotide Reductase (RNR) inhibition assay.

Cell_Cycle_Arrest_Logic cluster_logic Logical Flow of Gemcitabine-Induced S-Phase Arrest Gemcitabine_Treatment Gemcitabine Treatment RNR_Inhibition Ribonucleotide Reductase Inhibition Gemcitabine_Treatment->RNR_Inhibition DNA_Synth_Inhibition Inhibition of DNA Synthesis Gemcitabine_Treatment->DNA_Synth_Inhibition Direct Incorporation (dFdCTP) dNTP_Depletion Depletion of dNTP Pools RNR_Inhibition->dNTP_Depletion dNTP_Depletion->DNA_Synth_Inhibition Replication_Fork_Stalling Replication Fork Stalling DNA_Synth_Inhibition->Replication_Fork_Stalling ATR_Chk1_Activation Activation of ATR/Chk1 Pathway Replication_Fork_Stalling->ATR_Chk1_Activation S_Phase_Arrest S-Phase Arrest ATR_Chk1_Activation->S_Phase_Arrest

Caption: Logical relationship of events leading to S-phase cell cycle arrest by Gemcitabine.

References

A Comparative Analysis of 2',5'-Difluoro-2'-deoxycytidine and Other Nucleoside Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the nucleoside analog 2',5'-Difluoro-2'-deoxycytidine against other well-established nucleoside analogs such as Gemcitabine, Decitabine, and Cytarabine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, cytotoxic and antiviral activities, and the experimental protocols used for their evaluation.

Introduction to Nucleoside Analogs

Nucleoside analogs are a class of synthetic compounds that mimic natural nucleosides and are widely used as antiviral and anticancer agents.[1] Their therapeutic effect stems from their ability to interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation. These drugs typically require intracellular phosphorylation to their active triphosphate forms, which can then be incorporated into DNA or RNA, or inhibit essential enzymes involved in nucleotide metabolism.[1]

This guide focuses on a comparative analysis of 2',5'-Difluoro-2'-deoxycytidine and its performance relative to other key nucleoside analogs. While direct experimental data for 2',5'-Difluoro-2'-deoxycytidine is limited in publicly available literature, this guide will draw comparisons using data from its close structural analog, 5'-fluoro-2'-deoxycytidine (FdCyd), and the well-characterized difluoro analog, Gemcitabine (2',2'-difluoro-2'-deoxycytidine).

Mechanism of Action

The primary mechanism of action for many cytotoxic nucleoside analogs involves the disruption of DNA synthesis and the induction of apoptosis. After being transported into the cell, these compounds are phosphorylated to their active triphosphate forms. These triphosphates can then act as competitive inhibitors of DNA polymerases or be incorporated into the growing DNA strand, leading to chain termination and cell cycle arrest. Furthermore, some analogs can inhibit key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase and DNA methyltransferases.

2',5'-Difluoro-2'-deoxycytidine (and its analog 5'-fluoro-2'-deoxycytidine)

5-fluoro-2'-deoxycytidine (FdCyd) has been shown to inhibit cancer cell proliferation by activating the DNA damage response pathway.[2] This activation leads to cell cycle arrest at the G2/M checkpoint and subsequent apoptosis.[2] The intrinsic apoptotic pathway, involving the upregulation of pro-apoptotic proteins like BAX and BAK and downregulation of anti-apoptotic proteins like Bcl-2, is implicated in FdCyd-induced cell death.[3][4] It is plausible that 2',5'-Difluoro-2'-deoxycytidine shares a similar mechanism of action.

Gemcitabine (2',2'-difluoro-2'-deoxycytidine)

Gemcitabine is a well-established anticancer agent with a multi-faceted mechanism of action.[5] Its diphosphate metabolite (dFdCDP) inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA synthesis.[6] The triphosphate metabolite (dFdCTP) is incorporated into DNA, causing "masked chain termination" where one additional nucleotide is added before DNA synthesis is halted.[5][7] This incorporated dFdCTP is difficult for exonucleases to remove, leading to irreparable DNA damage and the induction of apoptosis.[7] Gemcitabine can also be incorporated into RNA, further contributing to its cytotoxicity.[8]

Decitabine (5-aza-2'-deoxycytidine)

Decitabine is a hypomethylating agent that functions as an inhibitor of DNA methyltransferases (DNMTs). Upon incorporation into DNA, it forms a covalent bond with DNMTs, trapping the enzyme and leading to its degradation. This results in a global reduction of DNA methylation, which can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis.[9] At higher concentrations, Decitabine also exhibits direct cytotoxic effects.[9]

Cytarabine (ara-C)

Cytarabine is an analog of deoxycytidine that, once converted to its triphosphate form (ara-CTP), acts as a potent inhibitor of DNA polymerase. Its incorporation into the DNA strand leads to chain termination and blocks DNA synthesis.

Data Presentation: Comparative Cytotoxicity and Antiviral Activity

The following tables summarize the available quantitative data for the cytotoxic and antiviral activities of the discussed nucleoside analogs. The data for 2',5'-Difluoro-2'-deoxycytidine is represented by its close analog, 5'-fluoro-2'-deoxycytidine (FdCyd).

Table 1: Comparative in vitro Cytotoxicity (IC50) of Nucleoside Analogs in Human Cancer Cell Lines

Nucleoside AnalogCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
5'-fluoro-2'-deoxycytidine (FdCyd) HCT-116Colon Carcinoma1.72 ± 0.2324[4]
HCT-116Colon Carcinoma1.63 ± 0.2148[4]
Gemcitabine MIA PaCa-2Pancreatic Cancer0.025 ± 0.0004772[10]
PANC-1Pancreatic Cancer0.04855 ± 0.002372[10]
A549Lung Carcinoma>100Not Specified
Decitabine K562Chronic Myelogenous Leukemia0.26 ± 0.0296
MOLT-4T-cell Acute Lymphoblastic Leukemia84.46172[1]
MOLT-4T-cell Acute Lymphoblastic Leukemia10.11396[1]
HCT-116Colon Carcinoma4.08 ± 0.6124[4]
HCT-116Colon Carcinoma3.18 ± 0.5048[4]
Cytarabine CCRF-CEMAcute Lymphoblastic Leukemia0.016Not Specified
KG-1Acute Myelogenous LeukemiaNot SpecifiedNot Specified
MOLM13Acute Myelogenous LeukemiaNot SpecifiedNot Specified[11]

Table 2: Comparative in vitro Antiviral Activity of Nucleoside Analogs

Nucleoside AnalogVirusCell LineIC50 (µM)CC50 (µM)Reference
2'-fluoro-2'-deoxycytidine Murine NorovirusRAW 264.720.921768[11]
La Crosse VirusVero2.2 - 9.7Not Specified[5]
Rift Valley Fever VirusVero2.2 - 9.7Not Specified[5]
Gemcitabine SARS-CoV-2Vero CCL-811.2>300[2]
Remdesivir SARS-CoV-2Vero CCL-8135.4>300[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

General Mechanism of Action of Cytotoxic Nucleoside Analogs cluster_0 Cellular Uptake and Activation cluster_1 Cellular Targets and Effects Nucleoside Analog Nucleoside Analog Active Triphosphate Active Triphosphate Nucleoside Analog->Active Triphosphate Phosphorylation DNA Methyltransferase DNA Methyltransferase Nucleoside Analog->DNA Methyltransferase Inhibition (e.g., Decitabine) DNA Polymerase DNA Polymerase Active Triphosphate->DNA Polymerase Inhibition / Incorporation Ribonucleotide Reductase Ribonucleotide Reductase Active Triphosphate->Ribonucleotide Reductase Inhibition (as diphosphate) DNA Synthesis DNA Synthesis DNA Polymerase->DNA Synthesis Blockage Ribonucleotide Reductase->DNA Synthesis Depletion of dNTPs Apoptosis Apoptosis DNA Methyltransferase->Apoptosis Induction via Gene Reactivation DNA Synthesis->Apoptosis Induction via DNA Damage

General Mechanism of Action of Cytotoxic Nucleoside Analogs

Gemcitabine's Dual Mechanism of Action Gemcitabine Gemcitabine dFdCDP Gemcitabine Diphosphate Gemcitabine->dFdCDP Phosphorylation dFdCTP Gemcitabine Triphosphate dFdCDP->dFdCTP Phosphorylation Ribonucleotide Reductase Ribonucleotide Reductase dFdCDP->Ribonucleotide Reductase Inhibition DNA Polymerase DNA Polymerase dFdCTP->DNA Polymerase Incorporation dNTP Pool dNTP Pool Ribonucleotide Reductase->dNTP Pool Depletion DNA Synthesis DNA Synthesis DNA Polymerase->DNA Synthesis Masked Chain Termination Apoptosis Apoptosis DNA Synthesis->Apoptosis Induction

Gemcitabine's Dual Mechanism of Action

Decitabine's Hypomethylation Pathway Decitabine Decitabine Incorporation into DNA Incorporation into DNA Decitabine->Incorporation into DNA DNMT Trapping DNA Methyltransferase Trapping Incorporation into DNA->DNMT Trapping DNMT Degradation DNMT Degradation DNMT Trapping->DNMT Degradation DNA Hypomethylation DNA Hypomethylation DNMT Degradation->DNA Hypomethylation Tumor Suppressor Gene Reactivation Tumor Suppressor Gene Reactivation DNA Hypomethylation->Tumor Suppressor Gene Reactivation Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Tumor Suppressor Gene Reactivation->Cell Cycle Arrest / Apoptosis Experimental Workflow for Cytotoxicity (MTT Assay) Seed Cells Seed Adherent Cells in 96-well plate Incubate_1 Incubate (24h) Seed Cells->Incubate_1 Add Drug Add Nucleoside Analog (various concentrations) Incubate_1->Add Drug Incubate_2 Incubate (24-72h) Add Drug->Incubate_2 Add MTT Add MTT Reagent Incubate_2->Add MTT Incubate_3 Incubate (2-4h) Add MTT->Incubate_3 Add Solubilizer Add Solubilization Solution Incubate_3->Add Solubilizer Measure Absorbance Measure Absorbance (570 nm) Add Solubilizer->Measure Absorbance

References

comparative study of 2',5'-Difluoro-2'-deoxycytidine and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 5-Fluorouracil and 5-Fluoro-2'-deoxycytidine in Oncology Research

This guide provides a detailed comparative analysis of two pivotal fluoropyrimidine compounds in cancer therapy: 5-Fluorouracil (5-FU) and 5-Fluoro-2'-deoxycytidine (FdCyd). While 5-FU has been a cornerstone of chemotherapy for decades, FdCyd presents a mechanistically distinct profile with potential for enhanced tumor selectivity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations.

Mechanism of Action: Divergent Pathways to Cytotoxicity

Both 5-FU and FdCyd are antimetabolites that disrupt nucleic acid synthesis, but they enter the cytotoxic pathway through different activation steps.

5-Fluorouracil (5-FU): 5-FU is a prodrug that must be anabolized intracellularly to its active metabolites.[1] Its anticancer effects are primarily mediated through two mechanisms:

  • DNA Synthesis Inhibition: 5-FU is converted to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate.[2][3] This complex inhibits the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication, leading to "thymineless death" in rapidly dividing cells.[4]

  • RNA Disruption: 5-FU can also be converted to fluorouridine triphosphate (FUTP), which is incorporated into RNA.[1][4] This fraudulent substitution disrupts RNA processing, maturation, and function.[2][3] A recent study has emphasized that in gastrointestinal cancers, this RNA-damaging pathway may be the primary mechanism of action.[5]

5-Fluoro-2'-deoxycytidine (FdCyd): FdCyd is a deoxycytidine analog that also functions as a prodrug. Its activation can follow two primary routes to generate the same ultimate TS inhibitor, FdUMP.[6]

  • Primary Pathway: FdCyd is phosphorylated by deoxycytidine kinase to 5-fluoro-2'-deoxycytidylate (FdCMP), which is then deaminated by deoxycytidylate (dCMP) deaminase to FdUMP.[6][7] The activity of dCMP deaminase is often higher in tumor tissues, suggesting a potential for selective drug activation.[7]

  • Alternative Pathway: FdCyd can be deaminated by cytidine deaminase to 5-fluoro-2'-deoxyuridine (FdUrd), which is subsequently phosphorylated by thymidine kinase to FdUMP.[6]

  • Epigenetic Modulation: Beyond TS inhibition, FdCyd has a distinct mechanism involving the inhibition of DNA methyltransferase (DNMT).[7][8] Its incorporation into DNA forms a covalent bond with DNMT, trapping the enzyme and leading to the re-expression of tumor suppressor genes silenced by DNA hypermethylation.[7]

To prevent rapid systemic deamination of FdCyd to less active or more toxic metabolites, it is often co-administered with a cytidine deaminase inhibitor, such as tetrahydrouridine (THU).[9][10]

Caption: Metabolic activation pathways of 5-FU and FdCyd.

Pharmacokinetic Profiles

The clinical utility and toxicity of 5-FU and FdCyd are heavily influenced by their distinct pharmacokinetic properties, particularly their metabolic pathways.

Parameter5-Fluorouracil (5-FU)5-Fluoro-2'-deoxycytidine (FdCyd)
Administration Intravenous (bolus or infusion), Topical[11][12]Intravenous infusion[10]
Half-life (t½) Short (approx. 8-20 minutes)[12][13]Short; dependent on co-administration with THU[10]
Primary Metabolism Catabolized (>80%) by Dihydropyrimidine Dehydrogenase (DPD) in the liver[3][14]Rapidly deaminated by Cytidine Deaminase (CDA) throughout the body[6]
Key Metabolites FdUMP, FUTP, FdUTP (active); Dihydrofluorouracil (DHFU) (inactive)[1][2]FdCMP, FdUMP (active); FdUrd (metabolite via CDA)[6][7]
Excretion Primarily as metabolites in urine[13]Primarily renal
Clinical Note DPD deficiency can lead to severe or fatal toxicity.[15][16]Co-administered with Tetrahydrouridine (THU) to inhibit CDA and prevent rapid degradation to FdUrd and 5-FU.[9][10]

Antitumor Activity: Preclinical Data

Comparative studies, particularly in murine models, have highlighted the potential for FdCyd, when protected from deamination by THU, to offer a more tumor-selective therapeutic effect than 5-FU.

Study Parameter5-Fluorouracil (5-FU)FdCyd + Tetrahydrouridine (THU)Reference
Model Mice bearing Lewis Lung CarcinomaMice bearing Lewis Lung Carcinoma[9]
FdUMP Levels (Tumor) Baseline5-fold higher than 5-FU treatment[9]
FdUMP Levels (Normal Tissue) Significant accumulation4 to >1020-fold lower than 5-FU treatment[9]
RNA-level Antimetabolites (Normal Tissue) Significant accumulation3 to >1300-fold lower than 5-FU treatment[9]
Therapeutic Outcome Standard antitumor activityTumor-selective incorporation and formation of antimetabolites compared to 5-FU[9]

Data presented is a qualitative summary of findings from the cited study.

Toxicity Profiles

The side-effect profiles of these agents are a direct consequence of their mechanisms and metabolism. The broad activity of 5-FU in normal tissues contrasts with the targeted potential of the FdCyd/THU combination.

Toxicity Type5-Fluorouracil (5-FU)5-Fluoro-2'-deoxycytidine (FdCyd) with THU
Dose-Limiting Myelosuppression (bolus), Diarrhea and Mucositis (bolus + leucovorin), Hand-Foot Syndrome (infusion)[17][18]Myelosuppression
Gastrointestinal Common: Nausea, vomiting, diarrhea, mucositis, stomatitis[15][19]Lower incidence of GI toxicity compared to 5-FU due to reduced systemic 5-FU formation[9][20]
Hematological Common: Neutropenia, leukopenia, thrombocytopenia[15]Primary toxicity observed in clinical trials
Cardiotoxicity Rare but serious, includes angina, arrhythmia, myocardial infarctionNot well-established as a primary toxicity
Neurotoxicity Rare, can cause cerebellar ataxia and cognitive changes[15]Not well-established as a primary toxicity
Basis of Toxicity Lack of selectivity, high uptake and metabolism in normal rapidly dividing cells (e.g., gut mucosa, bone marrow)[17]Primarily related to on-target effects in bone marrow; THU minimizes off-target toxicity by preventing conversion to 5-FU in normal tissues[9]

Experimental Protocols

A. In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.

G cluster_workflow Experimental Workflow: In Vitro IC50 Determination start 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. treatment 2. Drug Treatment Add serial dilutions of 2',5'-dF-dC or 5-FU. Incubate for 72h. start->treatment mts_add 3. MTS Reagent Addition Add MTS reagent to each well. Incubate for 1-4h. treatment->mts_add readout 4. Absorbance Reading Measure absorbance at 490 nm using a plate reader. mts_add->readout analysis 5. Data Analysis Calculate cell viability vs. drug concentration. Determine IC50 values using non-linear regression. readout->analysis

Caption: Workflow for determining IC50 values via MTS assay.

Methodology:

  • Cell Culture: Cancer cells (e.g., HCT116 colorectal cancer) are cultured in appropriate media and maintained in a humidified incubator at 37°C with 5% CO₂.[21]

  • Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Drug Application: Stock solutions of 5-FU and FdCyd are prepared. A series of dilutions are made and added to the wells, with each concentration tested in triplicate. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a period of 72 hours.[22]

  • Viability Assessment: After incubation, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well. Viable cells metabolize the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition: The plates are incubated for 1-4 hours, and the absorbance is measured at 490 nm using a microplate reader.

  • Analysis: The absorbance of treated wells is normalized to the control wells to determine the percentage of cell viability. The IC₅₀ value is calculated by plotting viability against the logarithm of drug concentration and fitting the data to a dose-response curve.

B. In Vivo Tumor Xenograft Study

This protocol describes a general workflow for assessing the antitumor efficacy of compounds in an animal model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are used.

  • Tumor Implantation: Human cancer cells (e.g., 1-5 x 10⁶ cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment groups (e.g., Vehicle Control, 5-FU, FdCyd + THU). Drugs are administered according to a predetermined schedule and route (e.g., intraperitoneal or intravenous).[23]

  • Monitoring: Tumor volume and body weight are monitored 2-3 times per week. Animal health is observed daily.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

  • Analysis: At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker assessment). The primary efficacy endpoint is typically tumor growth inhibition (TGI).

Conclusion

5-FU and FdCyd represent two distinct strategies for leveraging fluoropyrimidine chemistry against cancer.

  • 5-Fluorouracil is a well-established agent with a broad mechanism involving both DNA and RNA damage. However, its clinical use is often limited by a narrow therapeutic index and significant toxicity, largely due to its catabolism by DPD in normal tissues.[14][16]

  • 5-Fluoro-2'-deoxycytidine , when combined with a cytidine deaminase inhibitor like THU, offers a more targeted approach. Its dual mechanism of TS and DNMT inhibition, coupled with the potential for tumor-selective activation, may provide an improved therapeutic window.[7][9] Preclinical data strongly suggest that this strategy can achieve higher concentrations of active metabolites in tumor tissue while sparing normal tissues, potentially translating to lower systemic toxicity.[9]

Further clinical investigation is necessary to fully define the therapeutic role of FdCyd/THU combinations and their potential advantages over traditional 5-FU-based regimens.

References

Safety Operating Guide

Proper Disposal of 2',5-Difluoro-2'-deoxycytidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 2',5-Difluoro-2'-deoxycytidine, a cytotoxic agent requiring specialized handling as hazardous waste.

As a fluorinated derivative of deoxycytidine, this compound is classified as a cytotoxic compound, similar in nature to the well-known chemotherapy drug gemcitabine (2',2'-Difluoro-2'-deoxycytidine). Due to its potential to inhibit cell growth, it must be handled with care and disposed of in accordance with all applicable federal, state, and local regulations to prevent harm to personnel and the environment. The primary method for the disposal of this and similar cytotoxic agents is incineration at a licensed hazardous waste facility.

Waste Classification and Containerization

Proper segregation of waste is the first critical step in the disposal process. Based on the concentration of the cytotoxic agent, the waste is categorized as either "trace" or "bulk" hazardous waste. This distinction is crucial as it dictates the type of container and disposal stream to be used.

The classification is guided by the Resource Conservation and Recovery Act (RCRA) "empty container" rule. A container that has held a hazardous chemical is considered "RCRA empty" if it contains less than 3% of its original volume by weight.[1][2][3]

Waste CategoryDescriptionContainer Type
Trace Cytotoxic Waste Items contaminated with residual amounts of this compound (<3% of the original volume). This includes empty vials, syringes, IV bags and tubing, gloves, gowns, and other personal protective equipment (PPE) that is not visibly contaminated.[1][4]Yellow, puncture-resistant containers clearly labeled "TRACE CHEMOTHERAPY WASTE" and "INCINERATE ONLY".[2][4]
Bulk Cytotoxic Waste Items containing more than a trace amount of this compound (>3% of the original volume). This includes partially used vials, syringes, IV bags, materials used to clean up spills, and visibly contaminated PPE.[1]Black, puncture-resistant containers clearly labeled as "HAZARDOUS WASTE".[2]

Step-by-Step Disposal Protocol

Adherence to a strict, procedural disposal plan is mandatory to ensure safety and compliance. The following steps outline the proper disposal workflow for this compound.

  • Waste Identification and Segregation: At the point of generation, determine whether the waste is "trace" or "bulk" based on the 3% rule.[1][2][3] Place the waste into the corresponding color-coded container.

  • Container Management:

    • Ensure containers are properly assembled and in good condition.

    • Keep containers closed and sealed when not in use.

    • Do not overfill containers.

    • Store containers in a designated, secure area away from general laboratory traffic.

  • Labeling: All waste containers must be clearly labeled with the contents and the appropriate hazard warnings.

  • Spill Management: In the event of a spill, all materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be disposed of as bulk cytotoxic waste in a black hazardous waste container.

  • Licensed Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company. This ensures the waste is transported and incinerated in accordance with Environmental Protection Agency (EPA) regulations.[5][6] Hazardous waste incinerators are required to achieve a destruction and removal efficiency of at least 99.99% for harmful chemicals.[5][6][7]

Disposal Workflow for this compound

Disposal Workflow for this compound A Waste Generation B < 3% Residual Volume? A->B C Trace Cytotoxic Waste B->C Yes D Bulk Cytotoxic Waste B->D No E Place in Yellow Container (Labeled 'TRACE CHEMO') C->E F Place in Black Container (Labeled 'HAZARDOUS WASTE') D->F G Licensed Hazardous Waste Disposal (Incineration) E->G F->G

A flowchart illustrating the decision-making process for the proper segregation and disposal of this compound waste.

Disclaimer: While a specific Safety Data Sheet (SDS) for this compound was not located, the information provided is based on the established disposal procedures for the closely related and well-documented cytotoxic agent, gemcitabine (2',2'-Difluoro-2'-deoxycytidine), as well as general guidelines for hazardous pharmaceutical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal. If an SDS for this compound becomes available, it should be consulted for any compound-specific disposal requirements.

References

Essential Safety and Logistics for Handling 2',5'-Difluoro-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2',5'-Difluoro-2'-deoxycytidine. Given its likely classification as a potent or cytotoxic compound, a cautious approach is paramount to ensure personnel safety and environmental protection. The following procedures are based on established guidelines for handling hazardous chemicals and cytotoxic agents.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum PPE Requirements:

PPE ComponentSpecificationRationale
Gloves Double gloving with nitrile gloves tested for chemotherapy drug resistance (e.g., compliant with ASTM D6978).[3][4]Prevents skin contact and absorption. Double gloving provides an additional barrier.
Eye Protection Chemical safety goggles or a full-face shield.[5][6]Protects eyes from splashes and airborne particles.
Lab Coat/Gown Disposable, fluid-resistant gown with long sleeves and tight cuffs.[5][6]Protects skin and personal clothing from contamination.
Respiratory Protection A fit-tested N95 or higher respirator is required when handling the compound as a powder or when aerosols may be generated.[5]Prevents inhalation of hazardous particles.
Shoe Covers Disposable shoe covers.[5]Prevents the spread of contamination outside of the designated handling area.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is crucial to minimize exposure and prevent contamination.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_area Designate Handling Area (e.g., Fume Hood, BSC) don_ppe Don Full PPE prep_area->don_ppe gather_materials Gather All Necessary Materials and Equipment don_ppe->gather_materials weigh Weigh Compound in a Containment Ventilated Enclosure gather_materials->weigh dissolve Dissolve or Prepare Solution in Fume Hood weigh->dissolve conduct_experiment Conduct Experiment dissolve->conduct_experiment decontaminate Decontaminate Work Surfaces and Equipment conduct_experiment->decontaminate doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe dispose_waste Segregate and Dispose of Waste doff_ppe->dispose_waste

Caption: Workflow for handling 2',5'-Difluoro-2'-deoxycytidine.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area for handling, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC), especially when working with powders.[4]

    • Ensure that a safety shower and eyewash station are readily accessible.[2][7]

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • If working with a powder, handle it within a containment ventilated enclosure (CVE) or a balance enclosure to minimize inhalation risk.

    • For weighing, use a "weigh-in-weigh-out" method to track the amount of material used accurately.

    • When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

    • All manipulations should be carried out over a disposable, absorbent bench liner to contain any potential spills.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution, such as a detergent followed by an appropriate chemical inactivating agent (if known), should be used.[6]

    • Remove PPE in a designated area, ensuring not to cross-contaminate. Dispose of all disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

All waste generated from handling 2',5'-Difluoro-2'-deoxycytidine must be treated as hazardous chemical waste.

Waste Segregation and Disposal Workflow:

cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, Gowns, Liners) collect_solid Collect in Labeled, Sealed Bags/Containers solid_waste->collect_solid liquid_waste Liquid Waste (Solutions, Rinsates) collect_liquid Collect in Labeled, Leak-Proof Containers liquid_waste->collect_liquid sharps_waste Sharps Waste (Needles, Pipette Tips) collect_sharps Collect in Puncture- Resistant Sharps Container sharps_waste->collect_sharps store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store collect_sharps->store arrange_pickup Arrange for Pickup by a Licensed Waste Disposal Service store->arrange_pickup

Caption: Waste disposal workflow.

Disposal Procedures:

  • Solid Waste:

    • Includes contaminated gloves, gowns, bench liners, and any other disposable materials.

    • Collect in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Includes unused solutions and the first rinse of any contaminated glassware.

    • Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers:

    • The first rinse of any container that held the compound must be collected as hazardous waste.[8] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

  • Spill Management:

    • In the event of a spill, secure the area to prevent further contamination.[6]

    • Wearing appropriate PPE, use a chemical spill kit with absorbent materials to contain and clean up the spill.[6]

    • All materials used for cleanup must be disposed of as hazardous waste.[6]

All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8] Do not dispose of this chemical down the drain.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.